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Foundational

An In-depth Technical Guide to (4-Chloro-1,5-naphthyridin-3-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (4-Chloro-1,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (4-Chloro-1,5-naphthyridin-3-yl)methanol. As a functionalized 1,5-naphthyridine derivative, this compound holds significant interest for medicinal chemistry and materials science due to the versatile reactivity of the chloro and hydroxymethyl groups. This document details a putative synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, it explores the potential biological significance of this scaffold, drawing on the known activities of related 1,5-naphthyridine derivatives.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The introduction of a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position of the 1,5-naphthyridine ring system creates a molecule, (4-Chloro-1,5-naphthyridin-3-yl)methanol, with multiple points for further chemical modification. The chloro group can participate in nucleophilic substitution reactions, while the primary alcohol of the hydroxymethyl group can be oxidized or converted to other functional groups. This dual functionality makes it a valuable building block for the synthesis of diverse chemical libraries for biological screening and the development of novel materials.

Chemical Structure and Properties

The chemical structure of (4-Chloro-1,5-naphthyridin-3-yl)methanol is characterized by a fused bicyclic aromatic system containing two nitrogen atoms at positions 1 and 5. A chlorine atom is substituted at the C4 position, and a hydroxymethyl group is attached to the C3 position.

Systematic Name: (4-Chloro-1,5-naphthyridin-3-yl)methanol

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance White to off-white solidBased on similar naphthyridine derivatives.
Melting Point Not available (predicted to be >150 °C)Naphthyridine cores are generally high-melting solids.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols.Predicted based on the aromatic and functional group character.
pKa Not availableThe pyridine nitrogens will be weakly basic.
LogP Not availableThe presence of the chloro and hydroxyl groups will influence lipophilicity.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol can be envisioned in a three-step sequence starting from 3-aminopyridine, as illustrated below. This proposed pathway leverages established methodologies for the construction and functionalization of the 1,5-naphthyridine core[1][4].

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction 3-aminopyridine 3-Aminopyridine DEEM Diethyl ethoxymethylenemalonate Intermediate_A Diethyl 2-((pyridin-3-ylamino)methylene)malonate Precursor_1 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Precursor_2 4-Chloro-1,5-naphthyridine-3-carboxylic acid Target_Molecule (4-Chloro-1,5-naphthyridin-3-yl)methanol

Caption: Proposed synthetic pathway for (4-Chloro-1,5-naphthyridin-3-yl)methanol.

Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

The initial construction of the 1,5-naphthyridine scaffold is achieved via the Gould-Jacobs reaction[1][4].

Protocol:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated, typically at 100-130 °C, to form the intermediate diethyl 2-((pyridin-3-ylamino)methylene)malonate.

  • Cyclization: The crude intermediate is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C. This thermal cyclization yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating under reflux with an aqueous solution of a base, such as sodium hydroxide.

  • Work-up: The reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 3-4, causing the product, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, to precipitate. The solid is collected by filtration, washed with water, and dried[4][5].

Step 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent.

Protocol:

  • A mixture of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and phosphorus oxychloride (POCl₃) is heated under reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • After completion of the reaction (monitored by TLC or LC-MS), the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice.

  • The resulting precipitate, 4-chloro-1,5-naphthyridine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol

The final step involves the selective reduction of the carboxylic acid to a primary alcohol.

Protocol:

  • 4-Chloro-1,5-naphthyridine-3-carboxylic acid is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (4-Chloro-1,5-naphthyridin-3-yl)methanol.

Spectroscopic Characterization (Predicted)

As no experimental data for (4-Chloro-1,5-naphthyridin-3-yl)methanol is readily available, the following spectroscopic characteristics are predicted based on known data for structurally similar compounds[6][7].

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR (400 MHz, CDCl₃)δ ~9.0 (s, 1H, H2), ~8.8 (dd, 1H, H8), ~8.4 (dd, 1H, H6), ~7.6 (dd, 1H, H7), ~4.9 (s, 2H, CH₂), ~2.5 (br s, 1H, OH). Chemical shifts and coupling constants will be influenced by the solvent.
¹³C NMR (100 MHz, CDCl₃)Aromatic region: 8-9 signals between δ 120-160. Aliphatic region: ~δ 60 (CH₂).
Mass Spectrometry (EI) M⁺ at m/z 194 and 196 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the hydroxymethyl group.
IR Spectroscopy (KBr pellet)Broad O-H stretch (~3400-3200 cm⁻¹), C-H aromatic stretches (~3100-3000 cm⁻¹), C=C and C=N aromatic ring stretches (~1600-1450 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹).

Reactivity and Chemical Transformations

The presence of both a chloro and a hydroxymethyl group on the 1,5-naphthyridine scaffold allows for a variety of subsequent chemical transformations.

Reactivity_Diagram cluster_chloro Reactions at C4-Cl cluster_hydroxyl Reactions at CH₂OH Target (4-Chloro-1,5-naphthyridin-3-yl)methanol SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Target->Cross_Coupling Oxidation Oxidation to Aldehyde or Carboxylic Acid Target->Oxidation Esterification Esterification Target->Esterification Etherification Etherification Target->Etherification Halogenation Conversion to Halomethyl Target->Halogenation Amination Amination SNAr->Amination Alkoxylation Alkoxylation SNAr->Alkoxylation Thiolation Thiolation SNAr->Thiolation

Caption: Potential chemical transformations of (4-Chloro-1,5-naphthyridin-3-yl)methanol.

Applications and Biological Significance

While the specific biological activity of (4-Chloro-1,5-naphthyridin-3-yl)methanol has not been reported, the 1,5-naphthyridine scaffold is a key component in many biologically active compounds. Derivatives have shown potential as:

  • Anticancer Agents: Many 1,5-naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines, often through the inhibition of topoisomerase I or by inducing apoptosis[8][9].

  • Antimicrobial Agents: The naphthyridine core is famously present in nalidixic acid, a 1,8-naphthyridine antibacterial agent. Chloro-substituted naphthyridine derivatives have also demonstrated promising antibacterial and antifungal activities[10].

  • Kinase Inhibitors: The 1,5-naphthyridine scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in cancer and inflammatory diseases.

  • Antiviral Agents: Certain derivatives have shown activity against a range of viruses[11].

The title compound serves as a key intermediate for the synthesis of libraries of novel 1,5-naphthyridine derivatives. The diverse reactivity of the chloro and hydroxymethyl groups allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold against various biological targets.

Conclusion

(4-Chloro-1,5-naphthyridin-3-yl)methanol represents a valuable and versatile building block for chemical synthesis. This guide has outlined a logical and feasible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential for further chemical modification and application in drug discovery and materials science. The rich chemistry of the 1,5-naphthyridine core suggests that derivatives of this compound are likely to exhibit interesting and potentially useful biological activities, warranting further investigation by the scientific community.

References

  • PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available from: [Link]

  • Alonso, C., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. Available from: [Link]

  • Kethireddy, S., et al. Development of methodologies for synthesis of 4-hydroxy-[5][12]naphthyridine-3-carbonitriles. Materials Today: Proceedings. 2023;92(1). Available from: [Link]

  • ResearchGate. Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. 2012;17(1):106-116. Available from: [Link]

  • Li, B., et al. A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett. 2010;(2):250-252. Available from: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2024;17(12):1705. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. Molecules. 2020;25(16):3630. Available from: [Link]

  • Beilstein Journals. Supporting Information Functionalization of 4-bromobenzo[c][4][13]naphthyridine via regioselective direct ring metalation. Available from: [Link]

  • PubChemLite. 4-chloro-8-methyl-1,5-naphthyridine (C9H7ClN2). Available from: [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. Available from: [Link]

Sources

Exploratory

Reactivity Profile of Chloro-Substituted Naphthyridine Alcohols

Executive Summary: The Dual-Handle Scaffold Chloro-substituted naphthyridine alcohols represent a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development (e.g., PI3K, mTOR, ALK)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Handle Scaffold

Chloro-substituted naphthyridine alcohols represent a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development (e.g., PI3K, mTOR, ALK). Their utility stems from a unique orthogonal reactivity profile :

  • The Chloro-Naphthyridine Core: A highly electron-deficient heteroaromatic system primed for regioselective nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • The Alcohol Moiety: A versatile pendant group (typically hydroxymethyl or hydroxyethyl) serving as a solubility anchor, a hydrogen-bond donor for binding affinity, or a synthetic handle for further elaboration (oxidation/etherification).

This guide deconstructs the competing reactivities of these two functional groups, providing validated protocols to control chemo- and regioselectivity.

Structural Analysis & Electronic Properties

To predict reactivity, one must understand the electronic perturbation caused by the two nitrogen atoms in the naphthyridine ring. We focus here on the 1,8-naphthyridine isomer, the most common in pharmaceutical applications.

Electronic Distribution & Reactivity Hotspots

The 1,8-naphthyridine ring is


-deficient. The nitrogen atoms at positions 1 and 8 exert a strong inductive ($ -I 

-M $) electron-withdrawing effect.
  • Positions 2 and 7 (

    
    -positions):  Most electron-deficient. Highly susceptible to nucleophilic attack (
    
    
    
    ).
  • Positions 3 and 6 (

    
    -positions):  Less deactivated; suitable for electrophilic substitution (rare) or directing groups.
    
  • Positions 4 and 5 (

    
    -positions):  Moderately reactive.
    

The "Chloro-Alcohol" Conflict: When a researcher attempts to functionalize a scaffold like 2-chloro-1,8-naphthyridine-3-methanol , they face a dichotomy:

  • Base Sensitivity: Bases used to deprotonate the alcohol (for ether synthesis) can trigger unwanted

    
     at the chloro-position if the nucleophile is not carefully selected.
    
  • Metal Coordination: The N1/N8 "pocket" can chelate Pd catalysts, potentially poisoning cross-coupling reactions unless specific bulky ligands are used.

Visualization: The Reactivity Map

The following diagram outlines the divergent pathways available to this scaffold.

ReactivityMap Core Chloro-Naphthyridine Alcohol Scaffold Cl_Site C-Cl Bond (Electrophilic) Core->Cl_Site OH_Site R-OH Group (Nucleophilic/Oxidizable) Core->OH_Site N_Site N1/N8 Lone Pairs (Basic/Coordinating) Core->N_Site SNAr SNAr Displacement (Amines/Thiols) Cl_Site->SNAr  Nucleophiles   Suzuki Pd-Coupling (Suzuki/Buchwald) Cl_Site->Suzuki  Pd(0)   Oxidation Oxidation (Aldehyde/Acid) OH_Site->Oxidation  Swern/DMP   Ether Etherification (Mitsunobu/Alkylation) OH_Site->Ether  NaH/R-X   Salt Salt Formation (Solubility) N_Site->Salt  HX  

Figure 1: Orthogonal reactivity map of the chloro-naphthyridine alcohol scaffold.

The Reactivity Matrix: Chemo-selectivity Protocols

This section details how to engage one functional group while leaving the other intact.

Scenario A: Selective Functionalization of the Chloride ( )

Challenge: The alcohol proton is acidic (


). Strong bases can deprotonate it, creating an alkoxide that may self-react (polymerize) or compete with the external nucleophile.
Solution:  Use non-nucleophilic bases or exploit the high electrophilicity of the C2-Cl bond under neutral conditions.
ParameterCondition Set 1 (Mild)Condition Set 2 (Forcing)Mechanistic Rationale
Substrate 2-Cl-1,8-naphthyridine-3-MeOH2,7-diCl-1,8-naphthyridine
Nucleophile Primary Aliphatic Amine (1.1 eq)Aniline / Heteroaryl AmineAliphatic amines are more nucleophilic; Anilines require activation.
Base DIPEA (2.0 eq)

or NaH
DIPEA buffers HCl without deprotonating the alcohol.
Solvent THF or iPrOHDMF or NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.
Temp 0°C

RT
80°C - 120°CHeat required to overcome aromatic stabilization in less activated rings.

Protocol 1: Regioselective Amination (Preserving the Alcohol)

  • Dissolve 2-chloro-1,8-naphthyridine-3-methanol (1.0 mmol) in anhydrous THF (5 mL).

  • Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol) dropwise at 0°C.

  • Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH/DCM). Note: The product will be more polar.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Do not use acidic wash (prevents salt formation).

  • Validation: NMR will show loss of Cl-adjacent signal and retention of the

    
     singlet (
    
    
    
    ppm).
Scenario B: Palladium-Catalyzed Cross-Coupling

Challenge: Naphthyridine nitrogens can poison Pd catalysts. The free alcohol can undergo side reactions (O-arylation). Solution: Use high-activity catalyst systems with bulky ligands (Buchwald ligands) that prevent N-coordination.

Recommended Catalyst System:

  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Base:

    
     (anhydrous) or 
    
    
    
    . Avoid strong alkoxides.
  • Solvent: 1,4-Dioxane/Water (4:1).

Scenario C: Alcohol Oxidation (Aldehyde Generation)

Challenge: Oxidizing the alcohol without affecting the nitrogen ring (N-oxide formation) or hydrolyzing the chloride. Solution: Avoid peracids (


). Use Swern or Dess-Martin Periodinane (DMP) conditions.

Protocol 2: Dess-Martin Oxidation

  • Suspend scaffold (1.0 mmol) in DCM (10 mL).

  • Add DMP (1.2 mmol) and

    
     (2.0 mmol) to buffer acidic byproducts.
    
  • Stir at RT for 1 hour.

  • Quench: Add saturated

    
     / 
    
    
    
    (1:1).
  • Result: Clean conversion to the aldehyde, a precursor for Friedländer condensations.

Case Study: Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a real-world workflow for synthesizing a PI3K inhibitor analog, demonstrating the logical order of operations: Coupling


 Oxidation 

Cyclization
.

Workflow Step1 Start: 2-Cl-1,8-naphthyridine-3-MeOH Step2 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Installs Aryl Tail Step1->Step2 Step3 Intermediate A (Aryl-Naphthyridine-Alcohol) Step2->Step3 Step4 Step 2: MnO2 Oxidation Selective for Benzylic Alcohol Step3->Step4 Step5 Intermediate B (Aldehyde) Step4->Step5 Step6 Step 3: Reductive Amination (Amine + NaBH(OAc)3) Final Kinase Inhibitor Step5->Step6

Figure 2: Synthetic workflow for PI3K inhibitor analogs using the alcohol handle.

Troubleshooting & Optimization

  • Problem: Low yield in Pd-coupling due to "Pd-black" formation.

    • Cause: Naphthyridine N-chelation destabilizing the Pd-Ligand complex.

    • Fix: Switch to XPhos-Pd-G2 precatalyst. The bulky biaryl ligand prevents N-coordination.

  • Problem: Poor solubility of the starting alcohol.

    • Fix: Protect the alcohol as a THP ether or TBDMS ether early in the sequence if solubility in non-polar solvents (Toluene) is required.

  • Problem: Regioselectivity issues in 2,7-dichloro substrates.

    • Insight: The position adjacent to the most sterically accessible nitrogen reacts first. If steric environments are identical, a statistical mixture (1:1) is unavoidable unless one equivalent of nucleophile is strictly controlled at low temperature (-78°C).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. Retrieved from

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from

  • Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions: Protocols and Catalyst Selection. Retrieved from

  • WuXi AppTec. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Naphthyridines. Retrieved from

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into Heterocyclic Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from

Sources

Foundational

Naphthyridine Scaffolds as a Privileged Platform for Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases, integral to cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The relentless pursuit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, integral to cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has unveiled a diverse chemical landscape, with heterocyclic scaffolds forming the bedrock of numerous successful therapeutics. Among these, the naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention. This technical guide provides an in-depth exploration of naphthyridine isomers as versatile scaffolds for the design of kinase inhibitors. We will dissect the inherent chemical properties that render naphthyridines amenable to kinase active site binding, delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and present detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers navigating the intricate process of kinase inhibitor drug discovery, from conceptual design to preclinical validation.

Introduction: The Rationale for Naphthyridine Scaffolds in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a highly pursued target class for therapeutic intervention. The ATP-binding site of kinases, with its conserved structural features, offers a tractable pocket for the development of small molecule inhibitors.

The success of a kinase inhibitor hinges on its ability to form specific, high-affinity interactions within this ATP pocket. Key to this is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. Naphthyridine scaffolds, as bioisosteres of the purine core of ATP, are particularly well-suited for this role.[1] Their defining feature is the presence of two nitrogen atoms within the bicyclic ring system, which can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP.[1][2] The rigid, planar nature of the naphthyridine core provides a robust framework for the precise spatial orientation of substituents, allowing for the exploration of other key interactions within the active site, such as those with the gatekeeper residue and the DFG motif.[3][4][5]

The various isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) offer distinct spatial arrangements of their nitrogen atoms, providing a rich platform for fine-tuning inhibitor binding and achieving selectivity against specific kinases.[1] This inherent versatility has led to the development of naphthyridine-based inhibitors targeting a wide range of kinases, including but not limited to FGFR, c-Met, PI3Kδ, and BTK.[6][7][8][9]

The Chemical Landscape of Naphthyridines: Synthesis and Diversification

The synthetic accessibility of the naphthyridine core is a critical factor in its utility as a drug discovery scaffold. A variety of synthetic strategies have been developed to construct the different naphthyridine isomers, with the Friedländer annulation being a commonly employed method for certain isomers.[10]

General Synthetic Strategies

A prevalent approach to synthesizing substituted naphthyridines involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. The specific starting materials and reaction conditions dictate the resulting isomer and substitution pattern. For instance, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines can be achieved through the condensation of 4,6-diaminonicotinaldehyde with substituted phenylacetonitriles.[11] More recent advancements have introduced efficient one-pot difunctionalization reactions of 1,6-naphthyridine-5,7-ditriflates, allowing for rapid diversification of the scaffold.[12]

Opportunities for Chemical Diversification

The true power of the naphthyridine scaffold lies in the ability to introduce a wide array of chemical substituents at various positions around the core. This chemical "decoration" is crucial for modulating potency, selectivity, and pharmacokinetic properties. Common strategies for diversification include:

  • Palladium-catalyzed cross-coupling reactions: Suzuki and Buchwald-Hartwig couplings are frequently used to introduce aryl, heteroaryl, and amino groups.[10]

  • Nucleophilic aromatic substitution (SNA_r): Halogenated naphthyridine intermediates can readily undergo substitution with various nucleophiles.

  • Functional group interconversion: Standard organic transformations can be employed to modify existing substituents, further expanding the chemical space.

The strategic placement of these substituents allows for the targeting of specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity.

Structure-Activity Relationships (SAR) of Naphthyridine-Based Kinase Inhibitors

The development of potent and selective naphthyridine-based kinase inhibitors is an iterative process guided by the principles of structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the chemical structure of a compound affect its biological activity.

Hinge-Binding Interactions

As previously mentioned, the nitrogen atoms of the naphthyridine core are critical for establishing hydrogen bonds with the kinase hinge region. The specific isomer of the naphthyridine determines the geometry of these interactions. For example, in many 1,5- and 1,7-naphthyridine-based inhibitors, one of the ring nitrogens acts as a hydrogen bond acceptor from a backbone NH group in the hinge.[6][13]

Targeting the Gatekeeper Pocket

The "gatekeeper" residue is a key determinant of kinase selectivity. It is located at the entrance to a hydrophobic pocket adjacent to the ATP-binding site. By introducing appropriately sized and shaped substituents on the naphthyridine scaffold, it is possible to exploit differences in the gatekeeper residue across different kinases to achieve selectivity. For instance, a comprehensive SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors revealed that a hydrophobic substituted benzyl group at the N-3 position was essential for potent inhibition.[14]

Exploring the Solvent-Exposed Region

Substituents on the naphthyridine core that extend into the solvent-exposed region of the active site can be modified to improve physicochemical properties such as solubility and cell permeability. These modifications are often crucial for translating potent enzymatic activity into cellular efficacy and favorable in vivo pharmacokinetics. For example, the introduction of a 4′-carboxamide phenoxy group at the C-5 position of a 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one scaffold significantly improved its potency against c-Met kinase.[14]

Case Study: Naphthyridines as FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers.[6] Several potent and selective FGFR inhibitors based on the 1,5- and 1,7-naphthyridine scaffolds have been developed.[6] SAR studies have shown that specific substitution patterns are crucial for achieving pan-FGFR inhibition while maintaining selectivity against other kinases like VEGFR-2.[6] For instance, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and their related 2-urea derivatives have demonstrated high selectivity for FGFR1.[11]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative naphthyridine-based kinase inhibitors against various targets.

Compound ClassTarget KinaseIC50 (nM)Reference
1,7-Naphthyridine 1-oxidesp38α MAP KinasePotent (specific values vary)[15][16]
1,7-Naphthyridine derivativesPIP4K2A1.8 - 2.9[10][17]
1,6-Naphthyridine-2-one derivativesFGFR4Potent (specific values vary)[18]
1,5-Naphthyridine derivativesPI3KδPotent (specific values vary)[8]
1,5-Naphthyridine derivativesTGF-β Type I Receptor (ALK5)4 - 6[13]
2,7-Naphthyridinone derivativesc-Kit / VEGFR-28.5 - 56.5[1]
Benzonaphthyridinone derivativesBTK (irreversible)Potent (specific values vary)[9]
1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-onec-Met2,600[14]

Experimental Protocols

Synthesis of a Representative 1,7-Naphthyridine Scaffold

This protocol outlines a general procedure for the synthesis of a 4-amino-1,7-naphthyridine-3-carbonitrile derivative, a versatile intermediate for further elaboration. This method is adapted from the synthesis of PIP4K2A inhibitors.[10]

Step 1: Friedländer Annulation

  • To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 4-amino-1,7-naphthyridine-3-carbonitrile.

Step 2: Suzuki Cross-Coupling for C4-Arylation

  • To a degassed mixture of the 4-amino-1,7-naphthyridine-3-carbonitrile (1.0 eq), a suitable boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq) in a solvent mixture of toluene and 2M aqueous sodium carbonate, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture to 80-100 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated 1,7-naphthyridine derivative.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is a generalized representation and may require optimization for specific kinases.[10][19]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Test compounds (naphthyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA, DTT)

  • 384-well plates (white, low-volume)

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to simultaneously convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts

General Kinase Signaling Pathway

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Extracellular_Signal->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Phosphorylates and Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling_Proteins->Cellular_Response Transduces Signal Naphthyridine_Inhibitor Naphthyridine-Based Kinase Inhibitor Naphthyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase Activity

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway and the point of intervention for a naphthyridine-based inhibitor.

Workflow for Kinase Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Naphthyridine Compound Library Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Cellular_Assay Cellular Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cellular_Assay Lead_Identification Lead Identification (Cell-Active Compounds) Cellular_Assay->Lead_Identification In_Vivo_Models In Vivo Models (e.g., Xenografts) Lead_Identification->In_Vivo_Models Preclinical_Candidate Preclinical Candidate In_Vivo_Models->Preclinical_Candidate

Caption: A streamlined workflow for the screening and identification of naphthyridine-based kinase inhibitors.

Isomers of Naphthyridine

Caption: The six common isomers of the naphthyridine scaffold.

Conclusion and Future Directions

The naphthyridine scaffold has firmly established itself as a privileged chemotype in the design of kinase inhibitors. Its inherent ability to engage in key hinge-binding interactions, coupled with its synthetic tractability and the rich opportunities for chemical diversification, makes it an attractive starting point for drug discovery campaigns. The successful development of numerous potent and selective inhibitors targeting a diverse range of kinases underscores the versatility of this scaffold.

Future efforts in this field will likely focus on several key areas:

  • Exploration of Novel Isomers: While 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines have been extensively studied, the less common isomers may offer unique binding geometries and opportunities for novel intellectual property.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the naphthyridine scaffold could be adapted to design covalent inhibitors that form a permanent bond with the target kinase, or allosteric inhibitors that bind to sites other than the ATP pocket.

  • Application of Computational Methods: The use of machine learning and molecular docking studies will continue to play a crucial role in predicting the activity of novel naphthyridine analogues and guiding synthetic efforts.[20]

References

  • Wang, Y., Xu, Z. L., Ai, J., Peng, X., Lin, J. P., Ji, Y. C., Geng, M. Y., & Long, Y. Q. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545–1562. [Link]

  • Cid, C., Alonso, J. M., Cano, C., Gabarda, M. T., Garcia-Paredes, C., Gonzalez, Y., Lavandera, J. L., Martin, T., Martinez, S., Matesanz, R., Ocasar, C., Perez, C., Redondo, C., Rodriguez-Salarichs, J., & Fernandez, E. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899–7910. [Link]

  • Wortmann, M., Lisurek, M., Zaliani, A., Lämmerhofer, M., Kufareva, I., Schiedel, M., Müller, S., & Bracher, F. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16044–16064. [Link]

  • Cid, C., Alonso, J. M., Cano, C., Gabarda, M. T., Garcia-Paredes, C., Gonzalez, Y., Lavandera, J. L., Martin, T., Martinez, S., Matesanz, R., Ocasar, C., Perez, C., Redondo, C., Rodriguez-Salarichs, J., & Fernandez, E. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(22), 7899-7910. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Huang, W., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(17), 3087. [Link]

  • Gamo, F. J., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Edache, I. Y., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 16180. [Link]

  • Merour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19969. [Link]

  • Klutchko, S. R., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. [Link]

  • Zhang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1184-1196. [Link]

  • Zhang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1184-1196. [Link]

  • Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][10][14]naphthyridin-2(3 H )-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. [Link]

  • Dherange, J. R., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
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  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. [Link]

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  • ResearchGate. (n.d.). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) on 4-Chloro-1,5-Naphthyridine

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Nucleophilic aromatic substitution (SnAr) on halo-substituted naphthyridines represents a powerful and versatile strategy for the introduction of diverse functionalities. This application note provides a detailed guide to the SnAr reaction on 4-chloro-1,5-naphthyridine, a key intermediate in the synthesis of a multitude of 4-substituted derivatives. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance on experimental design, and present detailed protocols for the reaction of 4-chloro-1,5-naphthyridine with various nucleophiles.

Mechanistic Insights: Why SnAr on 4-Chloro-1,5-Naphthyridine is Favorable

The facility of the SnAr reaction on 4-chloro-1,5-naphthyridine is a direct consequence of the electronic properties of the naphthyridine ring system. Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. However, the presence of the two nitrogen atoms in the 1,5-naphthyridine scaffold significantly alters its electronic landscape.

The nitrogen atoms, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the aromatic rings. This electron-withdrawing character reduces the electron density of the ring system, making it more electrophilic and susceptible to nucleophilic attack.[3] The C-4 position is particularly activated towards SnAr due to its para relationship with the nitrogen atom at the 1-position and ortho to the nitrogen at the 5-position, which allows for effective stabilization of the negative charge in the reaction intermediate.

The generally accepted mechanism for SnAr reactions is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex.[4][5]

Figure 1: General mechanism of the SnAr reaction on 4-chloro-1,5-naphthyridine.

Step 1: Nucleophilic Attack. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of the Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

Recent computational studies have suggested that some SnAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, particularly in the absence of strong electron-withdrawing groups.[6][7] However, for activated systems like 4-chloro-1,5-naphthyridine, the two-step mechanism via a Meisenheimer intermediate is the widely accepted model.

Experimental Considerations and Best Practices

Successful execution of SnAr reactions on 4-chloro-1,5-naphthyridine requires careful consideration of several experimental parameters:

  • Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SnAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. For reactions involving alkoxides, the corresponding alcohol (e.g., methanol for methoxide) is often used as the solvent.

  • Role of Base: When using nucleophiles with an acidic proton (e.g., amines, thiols, phenols), a base is required to deprotonate the nucleophile and generate the more reactive anionic species. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). The choice of base should be tailored to the pKa of the nucleophile.

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate. While many SnAr reactions on activated substrates like 4-chloro-1,5-naphthyridine can proceed at room temperature, heating is often employed to accelerate the reaction, especially with less reactive nucleophiles. Temperatures typically range from ambient to 150 °C.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique for accelerating SnAr reactions.[8] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. This is attributed to efficient and uniform heating of the reaction mixture.

Data Summary: SnAr Reactions of 4-Chloro-1,5-Naphthyridine

The following table summarizes various nucleophilic aromatic substitution reactions performed on 4-chloro-1,5-naphthyridine, showcasing the versatility of this substrate.

NucleophileReagents and ConditionsProductYield (%)Reference
3-(2-Nitro-1-imidazolyl)propylamineN/A4-(3-(2-Nitro-1-imidazolyl)propylamino)-1,5-naphthyridineGood[3]
Sodium MethoxideNaOMe, MeOH, heat4-Methoxy-1,5-naphthyridineN/A[3]
Ammonium HydroxideNH₄OH, sealed tube, 140 °C4-Amino-1,5-naphthyridineN/A[3]
Sodium AzideNaN₃, then SnCl₂4-Amino-1,5-naphthyridine63[3]
Sodium MethanethiolNaSMe, NaH4-(Methylthio)-1,5-naphthyridineN/A[3]
AnilineAniline, n-butanol, reflux4-Anilino-1,5-naphthyridine~70 (analogous system)[4]
PiperidinePiperidine, EtOH, MW, 120 °C4-(Piperidin-1-yl)-1,5-naphthyridineHigh (general method)[8]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 4-substituted-1,5-naphthyridine derivatives via SnAr. Researchers should always adhere to standard laboratory safety procedures.

experimental_workflow A Reaction Setup (Reactants, Solvent, Base) B Reaction (Conventional Heating or Microwave Irradiation) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography or Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Figure 2: General experimental workflow for SnAr on 4-chloro-1,5-naphthyridine.

Protocol 1: Synthesis of N-Aryl-4-amino-1,5-naphthyridines (e.g., 4-Anilino-1,5-naphthyridine)

This protocol is adapted from a procedure for a similar aza-aromatic substrate.[4]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Aniline

    • n-Butanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

    • Standard glassware for work-up and purification

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq.) in n-butanol (5.0 mL), add aniline (3.0 mmol, 3.0 eq.).

    • Heat the reaction mixture at reflux for 1.5 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/chloroform) to afford the desired 4-anilino-1,5-naphthyridine.

Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-4-amino-1,5-naphthyridines (e.g., with Piperidine)

This protocol is a general method adapted for microwave-assisted amination.[8]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Piperidine

    • Ethanol

    • Microwave reactor tube

    • Microwave synthesizer

    • Standard glassware for work-up and purification

  • Procedure:

    • In a microwave reactor tube, combine 4-chloro-1,5-naphthyridine (0.25 mmol, 1.0 eq.), piperidine (0.275 mmol, 1.1 eq.), and ethanol (3 mL).

    • Seal the tube and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 120 °C for 10-20 minutes.

    • After the reaction is complete, cool the tube to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the desired 4-(piperidin-1-yl)-1,5-naphthyridine.

Protocol 3: Synthesis of 4-Alkoxy-1,5-naphthyridines (e.g., 4-Methoxy-1,5-naphthyridine)

This protocol is based on a reported methoxylation reaction.[3]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Sodium methoxide

    • Methanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

    • Standard glassware for work-up and purification

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol. Alternatively, a commercially available solution can be used.

    • To a solution of 4-chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq.) in methanol, add the sodium methoxide solution (1.1-1.5 eq.).

    • Heat the reaction mixture at reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization as needed.

Protocol 4: Synthesis of 4-Thio-1,5-naphthyridines (e.g., 4-(Methylthio)-1,5-naphthyridine)

This protocol is based on a reported sulfurization reaction.[3]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Sodium methanethiolate

    • Sodium hydride (if starting from methanethiol)

    • Anhydrous DMF or THF

    • Round-bottom flask under an inert atmosphere

    • Magnetic stirrer

    • Standard glassware for work-up and purification

  • Procedure:

    • To a suspension of sodium hydride (if applicable, 1.1 eq.) in anhydrous DMF or THF at 0 °C, add methanethiol (1.0 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-chloro-1,5-naphthyridine (1.0 eq.) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The nucleophilic aromatic substitution on 4-chloro-1,5-naphthyridine is a robust and highly effective method for the synthesis of a diverse range of 4-substituted derivatives. The electron-deficient nature of the naphthyridine ring system facilitates this transformation with a variety of N-, O-, and S-nucleophiles under relatively mild conditions. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic functionalization of this important heterocyclic scaffold. The advent of microwave-assisted synthesis further enhances the utility of this reaction, offering a rapid and efficient alternative to conventional heating methods.

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Sources

Application

Suzuki-Miyaura coupling conditions for 4-chloro-1,5-naphthyridines

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Chloro-1,5-Naphthyridines Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Chloro-1,5-Naphthyridines

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., ALK5, PI3K) and anti-infectives. However, functionalizing the 4-position via Suzuki-Miyaura cross-coupling presents specific challenges due to the electron-deficient nature of the ring and the potential for catalyst poisoning by the naphthyridine nitrogens.

This guide provides a validated, hierarchical approach to coupling 4-chloro-1,5-naphthyridines with aryl and heteroaryl boronic acids. We move beyond generic "textbook" conditions to offer a robust baseline protocol and a high-performance alternative for difficult substrates.

Technical Analysis: The Substrate

Electronic Profile & Reactivity

The 4-chloro-1,5-naphthyridine core is highly electron-deficient.

  • Activation: The nitrogen at position 1 and position 5 pulls electron density, making the C4-Cl bond highly activated for oxidative addition by Palladium(0). This is electronically similar to 4-chloropyridine but more reactive.

  • Liability: This same activation makes the C-Cl bond susceptible to hydrolysis (forming the naphthyridinone) under highly aqueous/basic conditions, and prone to hydrodehalogenation (reduction) if the catalytic cycle stalls.

The "N-Binding" Challenge

Unlike simple aryl chlorides, 1,5-naphthyridines possess two basic nitrogen atoms capable of


-coordination to the Palladium center.
  • Effect: Formation of stable

    
    -(naphthyridine) complexes arrests the catalytic cycle, requiring higher temperatures or bulky ligands to displace the substrate from the metal center.
    

Strategic Protocol Design

We employ a Two-Tier Strategy :

  • Tier 1 (The Workhorse): A cost-effective, robust system using ferrocenyl ligands (

    
    ) suitable for 80% of standard couplings.
    
  • Tier 2 (The Problem Solver): A high-activity system using Buchwald Precatalysts (Dialkylbiaryl phosphines) for sterically hindered or highly heteroatomic partners.

Detailed Experimental Protocols

Protocol A: The Robust Baseline (Tier 1)

Best for: Standard aryl boronic acids, initial screening, scale-up.

Reagents:

  • Substrate: 4-Chloro-1,5-naphthyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap) with the 4-chloro-1,5-naphthyridine, boronic acid, and base.

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
    
  • Catalyst Addition: Add

    
     quickly under a positive stream of inert gas.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 2–4 hours.

    • Note: If using a microwave reactor, heat to 100°C for 30 minutes.

  • Monitoring: Check by LCMS. Look for the product mass [M+H]+ and the consumption of the chloride.

    • Checkpoint: If significant hydrolysis (naphthyridinone formation) is observed, switch to Protocol B with anhydrous conditions.

Why this works: The bidentate


 ligand has a large bite angle, stabilizing the Pd center while being bulky enough to discourage some N-coordination. Cesium carbonate provides higher solubility in organic/aqueous mixtures than sodium salts.
Protocol B: High-Activity / Difficult Substrates (Tier 2)

Best for: Heteroaryl boronic acids (pyridines, azoles), sterically hindered partners, or hydrolytically unstable chlorides.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (2–4 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 80°C – 100°C

Step-by-Step Procedure:

  • Pre-activation (if using separate ligand): If not using the G3/G4 precatalyst, stir

    
     and XPhos in the solvent at room temperature for 15 mins to generate the active species 
    
    
    
    .
  • Charge: Add substrate, boronic acid, and base to the reaction vessel.

  • Combine: Add the catalyst solution to the solids under inert atmosphere.

  • Heat: Stir vigorously at 100°C.

  • Workup: Filter through a pad of Celite to remove Pd black before aqueous extraction.

Why this works:

  • XPhos: This bulky, electron-rich dialkylbiaryl phosphine facilitates oxidative addition into the electron-poor chloride and prevents the naphthyridine nitrogen from binding to the Pd (steric repulsion).

  • Precatalyst (G3/G4): Ensures a precise 1:1 Pd:Ligand ratio and rapid generation of the active

    
     species, minimizing induction periods where side reactions occur.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to bulky ligands (XPhos, BrettPhos) or increase Temp to 110°C.
Hydrolysis (OH-product) Water attacking C-ClUse anhydrous conditions: Dioxane/Toluene with

(dry).
Dehalogenation (C-H product)

-Hydride elimination or protodeboronation
Reduce reaction time. Ensure solvent is strictly degassed. Switch solvent to Toluene.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Potassium Trifluoroborate (

) salt.
Black Precipitate (Pd Black) Catalyst decompositionLigand loading is too low. Add excess ligand (e.g., 1:2 Pd:Ligand ratio).

Visualizations

Figure 1: Decision Logic for Condition Selection

OptimizationStrategy Start Start: 4-Chloro-1,5-Naphthyridine CheckSubstrate Analyze Coupling Partner Start->CheckSubstrate Standard Standard Aryl / Electron-Rich Heteroaryl CheckSubstrate->Standard Simple Difficult Electron-Poor Heteroaryl / Sterically Hindered CheckSubstrate->Difficult Complex ProtocolA PROTOCOL A (Tier 1) Pd(dppf)Cl2, Cs2CO3 Dioxane/Water, 90°C Standard->ProtocolA ProtocolB PROTOCOL B (Tier 2) XPhos Pd G3, K3PO4 n-Butanol, 100°C Difficult->ProtocolB CheckResult Check LCMS Conversion ProtocolA->CheckResult ProtocolB->CheckResult Success Isolate Product CheckResult->Success >80% Yield FailHydrolysis Issue: Hydrolysis (OH) CheckResult->FailHydrolysis Side Product FailStall Issue: No Reaction / Stall CheckResult->FailStall Low Conv. FixAnhydrous Switch to Anhydrous Dioxane, Cs2CO3 FailHydrolysis->FixAnhydrous FixLigand Switch to Bulky Ligand (BrettPhos / tBuXPhos) FailStall->FixLigand FixAnhydrous->ProtocolB FixLigand->ProtocolB

Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions based on substrate complexity and observed reaction outcomes.

Figure 2: Mechanistic Pathway & Critical Fail Points

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Fast) Pd0->OxAdd + Ar-Cl ComplexII Pd(II)-Ar-Cl Intermediate OxAdd->ComplexII TransMet Transmetallation (Base Assisted) ComplexII->TransMet + Ar-B(OH)2 / Base N_Coord TRAP: N-Coordination (Catalyst Poisoning) ComplexII->N_Coord Lack of Bulk Hydrolysis SIDE RXN: Hydrolysis (Formation of Naphthyridinone) ComplexII->Hydrolysis Excess Water/OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the oxidative addition at C4 and the specific trap states (N-coordination and hydrolysis) relevant to naphthyridines.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules (MDPI), 2020. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide. Source: Yoneda Labs. URL:[Link]

  • A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation. Source: Organic Letters, 2004. URL:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Source: National Institutes of Health (PMC), 2020. URL:[Link]

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-1,5-naphthyridine Derivatives

Introduction: The Strategic Importance of 4-Amino-1,5-naphthyridines The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-1,5-naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including as kinase inhibitors and anti-viral agents. The introduction of an amino group at the C4 position is a critical transformation, as it opens avenues for further functionalization and modulation of the molecule's physicochemical properties. However, the synthesis of 4-amino-1,5-naphthyridine derivatives is not without its challenges. The electron-deficient nature of the naphthyridine ring can deactivate it towards traditional nucleophilic aromatic substitution (SNAr) reactions, often requiring harsh conditions that are incompatible with complex, functionalized molecules.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[1] This powerful transformation allows for the coupling of aryl or heteroaryl halides with a diverse array of amines under relatively mild conditions, offering a significant advantage over classical methods.[2] This application note provides a detailed guide for researchers on the successful application of the Buchwald-Hartwig amination to 4-chloro-1,5-naphthyridine derivatives, focusing on the underlying principles, practical considerations, and a robust experimental protocol.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' PdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 4-chloro-1,5-naphthyridine, amine, and base to a dry flask. catalyst 2. Add Pd precatalyst and ligand. reagents->catalyst solvent 3. Add degassed solvent. catalyst->solvent heating 4. Heat the reaction mixture with stirring. solvent->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring quench 6. Cool to room temperature and quench the reaction. monitoring->quench Upon completion extract 7. Perform aqueous work-up and extraction. quench->extract dry 8. Dry the organic layer and concentrate. extract->dry purify 9. Purify the crude product by column chromatography. dry->purify

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • 4-chloro-1,5-naphthyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the Pd loading)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-1,5-naphthyridine derivative (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

    • Expert Tip: For solid reagents, it is good practice to add them to the flask before establishing the inert atmosphere to ensure all components are dry.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvent- Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).- Increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Decomposition of Starting Material - Base is too strong- Reaction temperature is too high- Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.
Formation of Side Products - Hydrodehalogenation (replacement of Cl with H)- Competitive binding of other nucleophiles- Ensure a sufficiently high concentration of the desired amine.- Protect other nucleophilic functional groups on the substrate if necessary.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 4-amino-1,5-naphthyridine derivatives. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is crucial for success. By following the guidelines and protocols outlined in this application note, researchers can confidently approach the synthesis of these valuable compounds, accelerating their research and development efforts in medicinal chemistry and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11951–11959. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(15), 1801–1819. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951-11959. Retrieved from [Link]

  • Singleton, D. A., & C-C, C. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 191–197. Retrieved from [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Barraja, P., Spano, V., Montalbano, A., & Diana, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3122. Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1046. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. (n.d.). Retrieved from [Link]

  • A highly efficient precatalyst for amination of aryl chlorides: synthesis, structure and application of a robust acenaphthoimidazolylidene palladium complex - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved from [Link]

  • Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. (2026, January 26). Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fusedn[2][3]aphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Antibacterial Agents Using 1,5-Naphthyridine Intermediates

[1] Abstract & Strategic Significance The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinolone and 1,8-naphthyridine (e.g., nalidixic acid) classes of antibacterials. While 1,8-naphthyridines hav...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinolone and 1,8-naphthyridine (e.g., nalidixic acid) classes of antibacterials. While 1,8-naphthyridines have historically dominated the market, the 1,5-naphthyridine core offers distinct physicochemical properties—specifically altered basicity and lipophilicity profiles—that can overcome resistance mechanisms associated with efflux pumps in Gram-positive pathogens (e.g., S. aureus).

This guide details the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid core, the requisite pharmacophore for bacterial DNA gyrase inhibition. We prioritize the Gould-Jacobs reaction over the Skraup synthesis for medicinal applications due to its superior regiocontrol and scalability.

Mechanism of Action & Pharmacophore Design

To design effective agents, one must understand the molecular target. 1,5-naphthyridines function as "poison" inhibitors of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). They stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks.

Critical Pharmacophore Features
  • C-3 Carboxyl & C-4 Keto: Essential for binding Mg²⁺ ions, which bridge the drug to the phosphate backbone of the DNA.

  • N-1 Substituent: Controls potency and pharmacokinetics (typically ethyl or cyclopropyl).

  • C-7 Substituent: Modulates spectrum of activity (e.g., piperazine enhances Gram-negative penetration).

Diagram 1: Mechanism of Action (Ternary Complex Formation)

G cluster_pharm Pharmacophore Requirements Target Bacterial DNA Gyrase (Subunit A) Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) Target->Complex Cleavage DNA Bacterial DNA (Cleaved State) DNA->Complex Drug 1,5-Naphthyridine Agent Mg Mg++ Bridge Drug->Mg Chelation (C3/C4) Mg->DNA Phosphate Binding Mg->Complex Death Accumulation of DSBs (Bactericidal Effect) Complex->Death Replication Fork Arrest C3 C-3 Carboxyl C3->Drug C4 C-4 Keto C4->Drug N1 N-1 Alkyl N1->Drug

Figure 1: The ternary complex formation mechanism. The 1,5-naphthyridine core chelates Mg²⁺ via the C-3/C-4 motif, anchoring the drug to the DNA-enzyme complex.

Synthetic Protocols

The synthesis of 1,5-naphthyridines is structurally distinct from quinolines. The nitrogen placement in the starting material is critical: 3-aminopyridine is the required precursor for the 1,5-isomer.

Diagram 2: Synthetic Workflow (Gould-Jacobs Route)

Synthesis Start 3-Aminopyridine Inter1 Enamine Intermediate (Michael Addition) Start->Inter1 110°C, -EtOH Reagent DEEM (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclized 1,5-Naphthyridine Core (Ethyl Ester) Inter1->Cyclized 250°C, Ph2O (Cyclization) Final Target Antibacterial (Free Acid) Cyclized->Final 1. N-Alkylation 2. Hydrolysis

Figure 2: The Gould-Jacobs synthetic pathway.[1][2][3] This route is preferred for generating the 4-oxo-3-carboxylic acid pharmacophore.

Protocol A: Synthesis of the Core Scaffold

Target: Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Method: Gould-Jacobs Reaction[3]

Reagents:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)[1]

  • Ethanol (Recrystallization)

Step-by-Step Methodology:

  • Condensation (Formation of Enamine):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 3-aminopyridine (9.4 g, 0.1 mol) and DEEM (23.7 g, 0.11 mol).

    • Heat the neat mixture to 110°C for 2 hours.

    • Process Control: Monitor the evolution of ethanol. The reaction is complete when ethanol distillation ceases.

    • Cool the mixture. The solid product is diethyl N-(3-pyridyl)aminomethylenemalonate. Recrystallize from ethanol if necessary (Yield typically >85%).

  • Thermal Cyclization:

    • Safety Warning: This step requires high temperatures (250°C). Use a sand bath or heating mantle with high-grade silicone oil. Ensure the setup is open to the atmosphere (via a drying tube) to allow ethanol escape, or use a vacuum to assist.

    • Heat 50 mL of diphenyl ether to 250°C .

    • Add the enamine intermediate from Step 1 in small portions to the boiling solvent. Caution: Vigorous foaming (ethanol release) will occur.

    • Maintain reflux at 250°C for 45–60 minutes.

    • Cool the solution to room temperature.[4] The 1,5-naphthyridine ester should precipitate.[3][5]

    • Add 50 mL of hexane or diethyl ether to facilitate further precipitation and wash away the diphenyl ether.

    • Filter the solid and wash with acetone.

    • Yield: 50–65% of a brown/tan solid.

Protocol B: N-Alkylation and Hydrolysis

Target: 1-Ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

  • N-Alkylation:

    • Dissolve the ester (from Protocol A) in DMF.

    • Add K₂CO₃ (2.0 eq) and Ethyl Iodide (1.2 eq).

    • Stir at 60°C for 4–6 hours.

    • Pour into ice water to precipitate the N-ethylated ester. Filter and dry.[4]

    • Note: Regioselectivity is generally high for N-1 due to the directing effect of the carbonyl, but N-5 alkylation (quaternization) is a possible side reaction if conditions are too vigorous.

  • Hydrolysis:

    • Suspend the N-ethylated ester in 10% aqueous NaOH.

    • Reflux for 2 hours.[5] The solid will dissolve as the salt forms.

    • Cool and acidify with 6M HCl to pH 1–2.

    • The free carboxylic acid will precipitate. Filter, wash with water, and dry.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 1,5-naphthyridine core, derived from comparative studies with quinolone analogues.

PositionSubstituentEffect on Antibacterial ActivityPhysicochemical Impact
N-1 EthylGood Gram-negative activity.Moderate lipophilicity.
N-1 CyclopropylOptimal. Broad-spectrum activity (Gram +/-).Increased potency (steric fit).
C-3 Carboxyl (-COOH)Essential. Cannot be replaced.Required for Mg²⁺ binding.
C-4 Keto (=O)Essential. Part of binding motif.
C-7 HydrogenLow activity.N/A
C-7 PiperazineHigh anti-Gram-negative activity.[5][6]Increases basicity and solubility.
C-7 PyrrolidineHigh anti-Gram-positive activity.Increases lipophilicity.[7]

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization:

    • Cause: Temperature too low (<240°C) or rapid addition of solid.

    • Fix: Ensure diphenyl ether is actually boiling (257°C) before addition. Add intermediate slowly to maintain temperature.

  • Issue: Poor Solubility of Final Product:

    • Cause: Zwitterionic nature of the amino-acid core.

    • Fix: Final compounds are often isolated as hydrochloride or mesylate salts to improve solubility for biological testing.

  • Issue: N-Alkylation Regiochemistry:

    • Insight: 1,5-naphthyridines have two nitrogens. The N-1 is less basic than N-5 due to the adjacent carbonyl electron withdrawal, but under basic conditions (anionic intermediate), N-1 alkylation is favored. Avoid using strong alkylating agents (like methyl triflate) which might quaternize N-5.

References

  • Synthetic Strategies of 1,5-Naphthyridines

    • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021.[8]

  • Gould-Jacobs Reaction Protocol

    • BenchChem.[3][4][9] "Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives." BenchChem Application Notes, 2025.

  • Biological Activity & SAR

    • Mohamed, N.G. et al. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals, 2024.

  • Mechanism of Action (DNA Gyrase)

    • Wikipedia Contributors. "Gould–Jacobs reaction."[1][2][3] Wikipedia, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol

Technical Support Case #8492: Yield Optimization for (4-Chloro-1,5-naphthyridin-3-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Bottle...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Yield Optimization for (4-Chloro-1,5-naphthyridin-3-yl)methanol

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Bottleneck)

Executive Summary & Core Directive

You are encountering low yields in the synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol . This is a common issue caused by the competing reactivity of the electron-deficient 1,5-naphthyridine core.

The Central Conflict: You need to reduce an ester (or acid) to an alcohol without displacing the labile C4-chloride or reducing the nitrogen-containing ring.

The Solution: Abandon aggressive reducing agents (like LiAlH₄ at room temperature). Switch to a chemoselective hydride donor (DIBAL-H) at cryogenic temperatures or a Lewis-acid activated borohydride system . Furthermore, the workup must prevent the hydrolysis of the 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (


).

Visualizing the Failure Points

The following workflow illustrates the critical path and where yield is typically lost.

G Start Start: Ethyl 4-hydroxy- 1,5-naphthyridine-3-carboxylate Step1 Step 1: Chlorination (POCl3, neat or DMF) Start->Step1 Inter Intermediate: Ethyl 4-chloro-1,5- naphthyridine-3-carboxylate Step1->Inter High Yield Expected Fail1 FAILURE A: Hydrolysis back to OH (Acidic/Aq Workup) Step1->Fail1 Moisture/Heat Step2 Step 2: Reduction (DIBAL-H, -78°C) Inter->Step2 Product Target: (4-Chloro-1,5-naphthyridin- 3-yl)methanol Step2->Product Strict Temp Control Fail2 FAILURE B: Over-reduction (Ring reduction or De-chlorination) Step2->Fail2 LiAlH4 or >0°C

Figure 1: Synthetic workflow highlighting critical failure nodes. The 4-chloro group is the "weak link" in aqueous workup (Failure A) and the reduction step (Failure B).

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Chlorination (POCl₃)

The precursor is likely Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

The Issue: The 4-chloro-1,5-naphthyridine moiety is extremely electrophilic. If you quench the POCl₃ reaction directly into water, the generated HCl will catalyze the hydrolysis of your chloride back to the hydroxyl group (starting material).

Troubleshooting Guide:

Symptom Diagnosis Corrective Action
Product reverts to Starting Material (TLC) Hydrolysis during quench. Do not quench with water. Pour reaction mixture onto ice/NH₄OH or ice/NaHCO₃. Keep pH > 7.
Black Tar / Low Recovery Polymerization or decomposition. Use neat POCl₃ (no co-solvent) or catalytic DMF. Avoid overheating (>100°C).

| Incomplete Reaction | Poor solubility of hydroxy precursor. | Add N,N-dimethylaniline (1 eq) as a base catalyst to facilitate the formation of the phosphoryl chloride intermediate. |

Phase 2: The Reduction (The Yield Killer)

Converting the Ester to Alcohol.

The Issue: Standard reducing agents like LiAlH₄ (Lithium Aluminum Hydride) are too aggressive. They often cause:

  • Dehalogenation: Replacing the Cl with H.

  • Ring Reduction: Reducing the naphthyridine double bonds (dihydro- or tetrahydro- derivatives).

Troubleshooting Guide:

Symptom Diagnosis Corrective Action
Loss of Chlorine (Mass Spec M-34) Hydride displacement of Cl. Switch to DIBAL-H (Diisobutylaluminum hydride). Perform at -78°C .[1] Stop exactly at 2.2 equivalents.
Multiple Spots / Streaking Ring reduction (dihydro species). Temperature was too high. The naphthyridine ring is electron-deficient and reduces easily. Maintain < -60°C.

| Emulsion during Workup | Aluminum salts trapping product. | Use a Rochelle Salt (Potassium Sodium Tartrate) quench. Stir until layers clarify (can take 1-2 hours). |

Detailed Optimized Protocol

This protocol prioritizes chemoselectivity over speed.

Step A: Chlorination (Preparation of the Intermediate)
  • Setup: Flame-dry a round-bottom flask. Add Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq).

  • Reagent: Add POCl₃ (10-15 vol). Optional: Add N,N-dimethylaniline (1.0 eq) if the substrate is stubborn.

  • Reaction: Reflux (approx. 100°C) under inert atmosphere (N₂) for 2–4 hours. Monitor by TLC.[2][3]

  • Critical Workup:

    • Cool to room temperature.[1][4][5][6]

    • Remove excess POCl₃ via rotary evaporation (use a caustic trap).

    • Quench: Pour the residue slowly onto crushed ice containing aqueous ammonia (NH₄OH) .

    • Why? This neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis of the chloride.

    • Extract immediately with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄.

Step B: Selective Reduction (DIBAL-H Method)

Target: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate


 Alcohol
  • Setup: Dissolve the chloro-ester (Intermediate) in anhydrous DCM or Toluene (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add DIBAL-H (1.0 M in toluene, 2.2 eq ) dropwise over 30 minutes.

    • Note: The first eq reduces the ester to the aldehyde; the second reduces the aldehyde to the alcohol.[4]

  • Monitoring: Stir at -78°C for 1–2 hours. Check TLC. Do not let the reaction warm up.

  • Quench (Fieser or Rochelle Method):

    • While still cold, add Methanol (excess) to quench unreacted hydride.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).

    • Allow to warm to Room Temp and stir vigorously until two clear layers form (breaks the Aluminum-Product complex).

  • Purification: Extract with DCM. The product is likely a solid.[6] Recrystallize from EtOAc/Hexane if possible; avoid silica columns if the product is acid-sensitive (or add 1% Et₃N to the eluent).

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of DIBAL-H? A: Standard NaBH₄ is often too slow for esters. However, you can use NaBH₄ + CaCl₂ (generated in situ) in Ethanol/THF. This increases the reducing power of the borohydride to reduce esters while generally sparing aryl chlorides. Warning: Ethanol is nucleophilic; if the reaction heats up, you might form the ethoxy-ether via


.

Q: My product is water-soluble and I'm losing it during extraction. A: Naphthyridines are basic nitrogens. If your aqueous layer is too acidic, the molecule is protonated (salt form) and stays in the water. Ensure the aqueous layer pH is adjusted to pH 8–9 before extraction. Use CHCl₃/Isopropanol (3:1) as the organic extraction solvent to improve recovery of polar heterocycles.

Q: Why is the 4-chloro group so unstable? A: The 1,5-naphthyridine ring has two nitrogen atoms withdrawing electron density. The 4-position is "para" to the N5 nitrogen and "ortho" to the reduction site. This makes the C-Cl bond highly activated for nucleophilic attack, similar to 4-chloropyridine but more reactive.

References

  • Naphthyridine Synthesis (Gould-Jacobs Reaction)

    • Source: Benchchem Application Notes.
  • Chlorination with POCl₃

    • Source: ChemicalBook.[6] "Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile." (Demonstrates POCl₃/Dimethylaniline conditions for 1,5-naphthyridines).

  • Selective Reduction Strategies

    • Source: Chemistry Steps.[2][3][5][6][7][8][9][10] "Reduction of Esters to Alcohols using LiAlH4 vs DIBAL-H."

  • Reactivity of 1,5-Naphthyridines

    • Source: National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Purification of Chlorinated Naphthyridine Derivatives

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the purification of chlorinated naphthyridine derivatives. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of chlorinated naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and often challenging heterocyclic compounds. The purity of your final compound is paramount, as even minor impurities can significantly impact downstream applications, from biological assays to clinical trials.[1] Naphthyridine cores are prevalent in medicinally important molecules, including antibacterials like Gemifloxacin, making robust purification strategies essential.[2]

This resource moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will explore the "why" behind purification choices, helping you develop a logical and effective strategy for your specific derivative.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My chlorinated naphthyridine is co-eluting with its dehalogenated analog during column chromatography. How can I resolve them?

This is a frequent and challenging issue, as the loss of a chlorine atom may not sufficiently alter the polarity for separation on standard silica gel.

Primary Cause: The precursor and product have very similar polarities. The electron-withdrawing nature of the chlorine atom is offset by its lipophilicity, leading to minimal difference in retention on normal-phase silica.

Troubleshooting Strategies:

  • Switch to a Specialized Stationary Phase: Standard silica relies primarily on polar interactions. To resolve compounds with subtle electronic differences, you need a stationary phase that offers alternative separation mechanisms. The chromatographic separation of halogen-containing pharmaceuticals from their dehalogenated impurities can be particularly difficult.[3]

    • Pentafluorophenyl (PFP) Phase: This is often the first choice for separating halogenated compounds. PFP columns provide a combination of pi-pi, dipole-dipole, and hydrophobic interactions that can effectively differentiate between the chlorinated and non-chlorinated species.[3][4]

    • Phenyl-Hexyl Phase: The phenyl ring in this stationary phase can enhance pi-pi stacking interactions with the aromatic naphthyridine core, potentially offering a different selectivity profile compared to standard C18 or silica columns.

  • Optimize the Mobile Phase:

    • Solvent System Modification: If you must use silica or C18, systematically screen different solvent systems. Moving from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a THF-containing system can alter selectivity.

    • Use of Additives: The basic nitrogen atoms in the naphthyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[4] Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your mobile phase can mask these silanol groups, improving peak shape and potentially revealing the separation. Conversely, for reversed-phase HPLC, adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) can protonate the nitrogens, leading to sharper peaks.

Table 1: Recommended Starting Conditions for Challenging Separations

Symptom Stationary Phase Mobile Phase System (Gradient Elution) Rationale & Key Insight
Co-elution of Cl/H AnalogsPentafluorophenyl (PFP)Acetonitrile / Water with 0.1% Formic AcidPFP phases offer unique dipole-dipole and pi-pi interactions, which are highly effective for resolving halogenated isomers and analogs.[3]
Peak Tailing on SilicaNormal-Phase Silica GelHexane / Ethyl Acetate with 0.5% TriethylamineThe basic nitrogen on the naphthyridine ring interacts with acidic silica. TEA acts as a competitive base, masking active sites and improving peak symmetry.[4]
Poor Resolution on C18Phenyl-HexylMethanol / WaterThe phenyl phase provides alternative pi-pi interactions with the aromatic system, offering different selectivity than a standard alkyl (C18) phase.
Q2: I'm experiencing very low recovery of my compound after silica gel column chromatography. Where is my product going?

Low recovery is often a sign of an undesirable interaction between your compound and the stationary phase.

Primary Causes:

  • Irreversible Adsorption: The basic nitrogen atoms of the naphthyridine skeleton can bind strongly to the acidic silanol groups on the surface of silica gel, especially if your compound has multiple nitrogen atoms.

  • On-Column Degradation: Chlorinated N-heterocycles can be labile. The acidic environment of a standard silica gel column can potentially catalyze the hydrolysis or degradation of sensitive functional groups.

Troubleshooting Strategies:

  • Deactivate the Silica: Before running your column, flush it with your mobile phase containing 1% triethylamine. This neutralizes the most acidic sites on the silica, preventing strong, irreversible binding.

  • Use an Alternative Adsorbent:

    • Alumina (Basic or Neutral): For basic compounds like naphthyridines, alumina is an excellent alternative to silica. Start with neutral alumina (Brockmann I) and adjust the activity level by adding a small percentage of water if necessary.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating chlorinated compounds.

  • Minimize Contact Time: If you must use silica, opt for flash chromatography with a higher flow rate rather than traditional gravity chromatography.[5] The goal is to minimize the residence time of your compound on the column. For a crude cleanup, consider passing your material through a short "plug" of silica instead of a long column.

  • Liquid-Liquid Extraction: Before chromatography, an optimized liquid-liquid extraction can remove many impurities. By adjusting the pH of the aqueous layer, you can selectively extract your basic naphthyridine derivative into an organic solvent, leaving acidic or neutral impurities behind.[6][7]

Q3: My purified chlorinated naphthyridine appears to be decomposing upon standing or during solvent evaporation. How can I improve its stability?

Chlorinated heterocycles can exhibit unexpected instability, particularly when highly pure.

Primary Causes:

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV light.[8]

  • Thermal Degradation: Applying excessive heat during solvent removal (e.g., on a rotary evaporator) can cause decomposition.

  • Acid/Base Sensitivity: Residual acids (like TFA from HPLC) or bases in your purified sample can catalyze degradation over time. The stability of chlorinated compounds can be highly dependent on pH.[8]

Troubleshooting Strategies:

  • Protect from Light: Always store your compound in amber vials or wrap clear vials in aluminum foil. Conduct purification steps in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting where possible.

  • Gentle Evaporation: Remove solvents using a rotary evaporator with a water bath temperature below 40°C. For very sensitive compounds, consider freeze-drying (lyophilization) from a suitable solvent like dioxane or water/acetonitrile if the compound is soluble.

  • Remove Residual Purification Modifiers: If you used TFA or TEA in your chromatography, it's crucial to remove it. For TFA, this can often be achieved by co-evaporating the sample with a neutral solvent like methanol or by performing a liquid-liquid extraction with a dilute sodium bicarbonate solution.

  • Store Under Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation. Store at low temperatures (-20°C is common).

Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying a novel chlorinated naphthyridine derivative for the first time?

A systematic, multi-step approach is always best. The optimal purification method depends on the scale of your reaction and the nature of the impurities.

Workflow for First-Time Purification

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / Liquid-Liquid Extraction start->workup analyze1 Analyze Crude Product (TLC, LC-MS) workup->analyze1 is_solid Is the crude product a solid? analyze1->is_solid crystallize Attempt Crystallization / Trituration is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No / Oily analyze2 Analyze Crystals & Mother Liquor (TLC, LC-MS) crystallize->analyze2 analyze2->chromatography Impure / Needs further purification pure_product Pure Product analyze2->pure_product Crystals are pure analyze3 Analyze Fractions (TLC) chromatography->analyze3 combine Combine Pure Fractions & Evaporate analyze3->combine final_purity Final Purity Check (LC-MS, NMR, etc.) combine->final_purity final_purity->pure_product

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the SNAr of 4-Chloro-1,5-Naphthyridine

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes in their synthetic endeavors. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and refine your experiments effectively.

Introduction to the SNAr of 4-Chloro-1,5-Naphthyridine

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1][2] The functionalization of this core, often via SNAr at the 4-position, is a critical step in the synthesis of many drug candidates.[3] However, the inherent reactivity of the 4-chloro-1,5-naphthyridine system, while advantageous for nucleophilic substitution, also opens avenues for undesired side reactions. This guide provides a comprehensive overview of these potential pitfalls and offers robust strategies for their mitigation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction is sluggish, and upon heating, I observe significant decomposition and the formation of a dark, insoluble material. What is happening?

Answer: This is a classic sign of thermal instability, often exacerbated by the choice of solvent and base. The 1,5-naphthyridine ring is electron-deficient and can be prone to polymerization or decomposition at elevated temperatures, especially in the presence of strong bases.

Causality: High temperatures in polar aprotic solvents like DMF or DMSO, while often used to drive SNAr reactions, can lead to solvent-mediated decomposition pathways. Furthermore, strong, non-nucleophilic bases, if not carefully chosen, can promote side reactions that lead to colored, polymeric byproducts.

Solutions:

  • Solvent Selection: Opt for a less reactive, high-boiling point solvent that offers good solubility for your reactants. Dioxane, toluene, or even a higher-boiling alcohol (if your nucleophile is significantly more reactive) can be viable alternatives.

  • Temperature Control: Instead of aggressive heating, consider a more moderate temperature for a longer duration. Microwave irradiation can also be an effective technique for controlled, rapid heating, often minimizing byproduct formation.[4]

  • Base Selection: Use a base that is strong enough to deprotonate your nucleophile (if necessary) or act as an acid scavenger, but is not overly aggressive. Inorganic carbonates such as K2CO3 or Cs2CO3 are often a good starting point. For more sensitive substrates, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

Question 2: My main byproduct has a mass corresponding to the replacement of the chlorine with a hydroxyl group. How can I prevent this hydrolysis?

Answer: The formation of 4-hydroxy-1,5-naphthyridine is a common side reaction resulting from the presence of water in the reaction mixture.[5] The chloro-naphthyridine is highly susceptible to hydrolysis, especially under basic conditions.

Causality: The electron-deficient nature of the 1,5-naphthyridine ring activates the C4 position towards nucleophilic attack not only by your desired nucleophile but also by water or hydroxide ions. The resulting 4-hydroxy-1,5-naphthyridine is often less reactive and can be a dead-end in your synthetic route.

Solutions:

  • Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled, anhydrous solvents.

    • Reagents: Ensure your amine nucleophile and base are dry. If using a salt of the nucleophile, dry it under high vacuum before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: Avoid strongly hygroscopic bases if possible. If you must use them, ensure they are freshly opened or properly stored.

  • Reaction Setup: Flame-dry your glassware before setting up the reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the SNAr of 4-chloro-1,5-naphthyridine.

What is the optimal solvent for the SNAr of 4-chloro-1,5-naphthyridine?

The ideal solvent will depend on the nucleophile and the reaction temperature. A good starting point is a polar aprotic solvent, as they can stabilize the charged Meisenheimer intermediate.[6]

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF) 15337Excellent solvating power, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO) 18947High boiling point, excellent for less reactive nucleophiles, but can be difficult to remove.
Acetonitrile (MeCN) 8237.5Lower boiling point, good for reactions at moderate temperatures.
1,4-Dioxane 1012.2Aprotic ether, good for reactions where protic solvents are detrimental.
Toluene 1112.4Non-polar, can be useful for specific applications where polarity needs to be minimized.
How do I choose the right base for my reaction?

The choice of base is critical and depends on the pKa of your nucleophile.

  • For amine nucleophiles: Often, no external base is needed as the amine can act as its own base or an excess of the amine can be used. If an acid scavenger is required, a non-nucleophilic organic base like triethylamine or DIPEA is a good choice.

  • For alcohol or thiol nucleophiles: A stronger base is needed to deprotonate the nucleophile. Sodium hydride (NaH) is a common choice, but care must be taken with its handling. Inorganic carbonates (K2CO3, Cs2CO3) are a safer alternative, though they may require higher temperatures.

I am observing the formation of a dimeric byproduct. What is causing this and how can I avoid it?

Dimerization can occur under certain conditions, particularly if there is a competing reaction pathway that generates a reactive intermediate capable of reacting with another molecule of the starting material or product. While not extensively documented for 4-chloro-1,5-naphthyridine itself, related heteroaromatic systems can undergo such reactions.[7]

Potential Causes:

  • Strongly Basic/Nucleophilic Conditions: The use of very strong bases can sometimes lead to the formation of anionic species that can act as nucleophiles.

  • High Concentrations: At higher concentrations, the probability of bimolecular side reactions increases.

Mitigation Strategies:

  • Controlled Addition: Add the base or nucleophile slowly to the reaction mixture to avoid localized high concentrations.

  • Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

  • Temperature Control: Lowering the reaction temperature can often suppress these undesired pathways.

Experimental Protocols

General Procedure for the Amination of 4-Chloro-1,5-naphthyridine

This protocol provides a starting point for the SNAr reaction with an amine nucleophile.

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloro-1,5-naphthyridine (1.0 eq.).

  • Add the desired anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.2 - 2.0 eq.). If the amine is a solid, ensure it is anhydrous.

  • If required, add a non-nucleophilic base (e.g., K2CO3, 1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Primary SNAr Pathway and Key Side Reactions

The following diagram illustrates the desired SNAr pathway and the two most common side reactions: hydrolysis and a potential dimerization pathway.

SnAr_Pathways cluster_main Desired SNAr Pathway cluster_side Potential Side Reactions Start 4-Chloro-1,5-naphthyridine + R-NH2 Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H2O/OH-) Start->Hydrolysis Dimer Dimerization Start->Dimer Product 4-Amino-1,5-naphthyridine Intermediate->Product Chloride Elimination Hydroxy_Product 4-Hydroxy-1,5-naphthyridine Hydrolysis->Hydroxy_Product Dimer_Product Dimeric Byproduct Dimer->Dimer_Product Troubleshooting_SnAr Start Low Yield or Complex Mixture? Check_Purity Check Starting Material Purity Start->Check_Purity Hydrolysis Hydrolysis Observed? Check_Purity->Hydrolysis Decomposition Decomposition/Polymerization? Hydrolysis->Decomposition No Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Yes No_Reaction No/Slow Reaction? Decomposition->No_Reaction No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Increase_Temp Increase Temperature/Time No_Reaction->Increase_Temp Yes Optimize Re-optimize Conditions Anhydrous->Optimize Change_Solvent Change Solvent Lower_Temp->Change_Solvent Change_Solvent->Optimize Stronger_Base Use Stronger Base Increase_Temp->Stronger_Base Stronger_Base->Optimize

Caption: Decision tree for troubleshooting SNAr reactions.

References

  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4998. [Link]

  • Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-n[3][8]aphthyridine-3-carbonitriles. Materials Today: Proceedings, 80, 3424-3428. [Link]

  • Farcas, S., & Pinzan, E. (1989). Derivatives of 4-amino 3-carboxy naphthyridines and their pharmaceutical compositions. U.S. Patent No. 4,996,213. Washington, DC: U.S.
  • Wang, J., & Liu, Y. (2011). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Sánchez, B., Ormazábal-Toledo, R., & Campodónico, P. R. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry, 7, 723. [Link]

  • Knochel, P., & Cahiez, G. (2008). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino groups. Angewandte Chemie International Edition, 47(37), 7082-7085. [Link]

  • Albrecht, B., et al. (2009). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof.
  • Fuertes, M., Masdeu, C., Martin Encinas, E., & Alonso, C. (2021). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Molecules, 26(16), 4998. [Link]

  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • Kumar, A., & Singh, R. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]

  • He, Y., et al. (1976). Naphthyridine Antimalarial Agents. DTIC. [Link]

  • Ota, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(88), 11623-11626. [Link]

  • Various Authors. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Reddy, T. J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1141. [Link]

  • Domínguez-Asenjo, J., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 61-71. [Link]

  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4998. [Link]

  • Varley, L., & Taylor, M. (2021). Dearomatizing Amination Reactions. The University of Liverpool Repository. [Link]

  • Marco-Contelles, J. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6143. [Link]

  • Kim, J. S., et al. (2005). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 26(10), 1629-1632. [Link]

  • Nakatani, M., & Sando, S. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, 32(1), 8.5.1-8.5.21. [Link]

  • Jain, P., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Fuertes, M., et al. (2021). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. Molecules, 26(16), 4998. [Link]

Sources

Optimization

Technical Support Center: Stability of (4-Chloro-1,5-naphthyridin-3-yl)methanol

Welcome to the technical support guide for (4-Chloro-1,5-naphthyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-1,5-naphthyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. Understanding the stability profile of this molecule, particularly under basic conditions, is critical for successful reaction design, work-up procedures, and formulation development. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical factors influencing the stability of (4-Chloro-1,5-naphthyridin-3-yl)methanol in a basic environment?

Answer: The stability of (4-Chloro-1,5-naphthyridin-3-yl)methanol is governed by the interplay of its key structural features: the electron-deficient 1,5-naphthyridine core and the chloro-substituent at the C4 position.

  • 1,5-Naphthyridine Core: Unlike a simple benzene ring, the 1,5-naphthyridine system contains two electron-withdrawing nitrogen atoms. This significantly reduces the electron density of the aromatic system, making it "electron-deficient." This property is crucial as it activates the ring towards nucleophilic attack. The 1,5-naphthyridine scaffold is a recognized "privileged" structure in medicinal chemistry due to its diverse biological activities and synthetic versatility.[1][2]

  • C4-Chloro Substituent: The chlorine atom at the 4-position is attached to an sp²-hybridized carbon of this electron-deficient ring. While aryl chlorides are generally resistant to hydrolysis due to the partial double-bond character of the C-Cl bond, the situation is different here.[3][4] The electron-withdrawing nature of the naphthyridine nitrogens makes the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the primary pathway through which degradation occurs under basic conditions. Reviews on the reactivity of 1,5-naphthyridines confirm that halogen atoms, particularly at the C2 and C4 positions, are readily displaced by various nucleophiles.[5][6]

  • C3-Methanol Group: The primary alcohol (-CH₂OH) at the C3 position is generally stable under basic conditions. While it can be deprotonated to form an alkoxide in the presence of a strong base, this is a reversible process and does not typically lead to degradation of the core structure under standard aqueous basic conditions.

In essence, the molecule's instability in base is not a property of the naphthyridine ring system itself, which is quite stable[7], but rather the reactivity of the C4-chloro substituent, which is activated for displacement.

Q2: I'm observing the rapid disappearance of my starting material when using sodium hydroxide. What is the likely degradation product?

Answer: The most probable degradation pathway is the hydrolysis of the C4-chloro group to a hydroxyl group via an SNAr mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electron-deficient C4 carbon and displacing the chloride ion.

The expected product is (4-Hydroxy-1,5-naphthyridin-3-yl)methanol . This compound may exist in equilibrium with its tautomeric form, 3-(hydroxymethyl)-1,5-naphthyridin-4(1H)-one . This transformation is a known reaction pathway for 4-chloro-1,5-naphthyridines when treated with hydroxide.[5][6]

Below is a diagram illustrating this proposed degradation pathway.

Degradation_Pathway Reactant (4-Chloro-1,5-naphthyridin-3-yl)methanol Intermediate Meisenheimer-like Intermediate (SₙAr) Reactant->Intermediate Nucleophilic Attack Nucleophile OH⁻ (Hydroxide Ion) Nucleophile->Intermediate Product (4-Hydroxy-1,5-naphthyridin-3-yl)methanol (or tautomer) Intermediate->Product Loss of Cl⁻

Caption: Proposed SNAr degradation pathway under basic conditions.

Q3: How can I minimize the degradation of (4-Chloro-1,5-naphthyridin-3-yl)methanol during a reaction that requires a base?

Answer: Minimizing degradation is key to achieving high yields and product purity. The strategy revolves around controlling the nucleophilicity and concentration of the base, as well as the reaction temperature.

StrategyRecommendationRationale
Base Selection Use weaker, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases (e.g., DIPEA, Et₃N) instead of strong hydroxides (NaOH, KOH, LiOH).Carbonates and tertiary amines are sufficiently basic to deprotonate many substrates but are poorer nucleophiles than hydroxide, reducing the rate of SNAr hydrolysis.
Temperature Control Conduct the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. Start at 0 °C or room temperature if possible.The rate of the competing hydrolysis reaction is highly temperature-dependent. Lowering the temperature will significantly slow this degradation pathway.
Solvent Choice If compatible with your reaction, use aprotic solvents (e.g., THF, DMF, Acetonitrile) instead of protic solvents like water or ethanol.Aprotic solvents do not participate in hydrolysis and can reduce the effective concentration and reactivity of any residual water or hydroxide ions.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.Prolonged exposure to basic conditions, even mild ones, will increase the amount of degradation.
Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).While the primary degradation is hydrolysis, an inert atmosphere prevents potential oxidative side reactions that can be promoted under basic conditions.

Experimental Guides & Protocols

Guide 1: Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to quantify the stability of (4-Chloro-1,5-naphthyridin-3-yl)methanol under basic stress conditions, consistent with ICH guidelines for stability testing.[8]

Objective: To determine the rate and extent of degradation of the target compound in a basic aqueous solution at various temperatures.

Materials:

  • (4-Chloro-1,5-naphthyridin-3-yl)methanol

  • Type I (18 MΩ·cm) purified water

  • Acetonitrile (HPLC grade)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Potassium Carbonate (K₂CO₃), 0.1 M solution

  • Hydrochloric Acid (HCl), 0.1 M solution (for quenching)

  • Volumetric flasks, pipettes, and autosampler vials

Workflow Diagram:

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Processing A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Initiate Degradation: Add stock to pre-heated basic solution A->C B Prepare Basic Stress Solutions (e.g., 0.1 M NaOH, 0.1 M K₂CO₃) B->C D Incubate at Controlled Temp (e.g., 25°C & 50°C) C->D E Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) D->E F Quench Immediately (Neutralize with 0.1 M HCl) E->F G Dilute for Analysis F->G H Inject into HPLC/LC-MS G->H I Integrate Peak Areas (Parent & Degradants) H->I J Calculate % Remaining Parent I->J K Plot Data & Determine Rate J->K

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve (4-Chloro-1,5-naphthyridin-3-yl)methanol in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Initiation of Stress Test: For each condition (e.g., 0.1 M NaOH at 50 °C), add a known volume of the stock solution to a larger volume of the pre-heated basic solution to achieve a final concentration of ~50 µg/mL.

  • Time Zero (t=0) Sample: Immediately after mixing, withdraw the first aliquot, and instantly quench it by adding an equivalent molar amount of 0.1 M HCl to neutralize the base. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Incubation and Sampling: Maintain the reaction mixture at the specified temperature (e.g., 50 °C ± 2 °C). Withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Guide 2).

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify major degradants by LC-MS if available.

Guide 2: Illustrative HPLC Method for Stability Monitoring

A reverse-phase HPLC method with UV detection is the standard approach for monitoring the degradation of the parent compound and the appearance of degradation products.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmProvides good retention and separation for heterocyclic aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape for nitrogen-containing heterocyles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient is useful for initial method development to elute the parent and any more or less polar degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CProvides reproducible retention times.
Detection (UV) 254 nm and 280 nmNaphthyridine systems typically have strong absorbance in this range. A diode array detector (DAD) is recommended to assess peak purity.
Injection Vol. 5 µLStandard volume to avoid peak distortion.

Hypothetical Data Presentation

Effective data presentation is crucial for interpreting stability results. The table below illustrates how to summarize findings from a forced degradation study.

Table 1: Hypothetical Stability of (4-Chloro-1,5-naphthyridin-3-yl)methanol % Parent Compound Remaining (vs. t=0)

Time (hours)Condition 1: 0.01 M NaOH, 25°CCondition 2: 0.1 M NaOH, 25°CCondition 3: 0.1 M NaOH, 50°C
0 100%100%100%
1 98.5%91.2%65.4%
4 94.1%68.0%15.1%
8 88.6%46.2%< 2%
24 70.3%11.5%Not Detected

This data clearly demonstrates that degradation is highly dependent on both base concentration and temperature, as predicted by chemical principles.

References

  • Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • 1,5-Naphthyridine. Chem-Impex.
  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). ICH.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Functionalization of 4-Chloroheterocycles

Topic: Preventing Hydrolysis of the 4-Chloro Substituent Case Study Focus: Quinazolines, Pyrimidines (e.g., Gefitinib/Erlotinib intermediates)[1] Executive Summary: The "4-Chloro" Instability User Issue: "My 4-chloroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the 4-Chloro Substituent Case Study Focus: Quinazolines, Pyrimidines (e.g., Gefitinib/Erlotinib intermediates)[1]

Executive Summary: The "4-Chloro" Instability

User Issue: "My 4-chloroquinazoline starting material is converting to a white, insoluble solid during workup or storage. LC-MS shows a mass loss of ~18.5 Da (Cl


 OH)."

Root Cause: The 4-chloro substituent on electron-deficient nitrogen heterocycles (quinazolines, pyrimidines, purines) is highly activated toward Nucleophilic Aromatic Substitution (


). While this makes it excellent for drug coupling, it renders the molecule hypersensitive to hydrolysis by water. The byproduct is the thermodynamically stable, but useless, 4-hydroxy (oxo) tautomer.

The Golden Rule: Water is a nucleophile. In the presence of acid (autocatalysis), water competes aggressively with your desired amine.

The Mechanism: Why It Happens

To prevent the issue, you must understand the electronic activation. The ring nitrogen (N1 or N3) becomes protonated by residual acid (HCl from


 or generated during reaction). This protonation pulls electron density from the C4 carbon, making it a "super-electrophile."
Diagram 1: The Hydrolysis Trap ( Mechanism)

This diagram illustrates how trace acid catalyzes the destruction of your starting material.

HydrolysisMechanism SM 4-Chloroquinazoline (Reactive SM) Protonated Protonated Intermediate (Highly Activated) SM->Protonated + H+ (Acid Catalysis) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Product 4-Quinazolinone (Dead End Waste) Tetrahedral->Product - HCl (Tautomerization) Product->SM HCl byproduct accelerates cycle

Caption: Acid-catalyzed hydrolysis pathway. Note that the reaction generates HCl, which further catalyzes the decomposition (autocatalysis).

Troubleshooting Guides

Scenario A: "I lost my product during the quench."

Diagnosis: This is the most common failure point. Adding water directly to a


 reaction mixture creates a violent exotherm and a localized region of super-acidic water (pH < 0), which instantly hydrolyzes the 4-Cl group.

The Fix: The "Inverse Quench" Protocol

Variable Standard (Risky) Optimized (Safe)
Addition Order Water added to Reaction Reaction added to Quench (Inverse)
Temperature Uncontrolled Exotherm < 10°C (Ice bath)
Quench Media Water / NaHCO3 Sat. Sodium Acetate (NaOAc) or K2CO3

| pH Target | Acidic (due to HCl gen) | pH 7-8 (Buffered) |

Step-by-Step Protocol:

  • Evaporation (Critical): Remove as much excess

    
     or 
    
    
    
    as possible via rotary evaporation before quenching. Co-evaporate with Toluene to chase off traces.
  • Preparation: Prepare a slurry of ice and saturated aqueous Sodium Acetate (or mild Bicarbonate) in a large beaker.

  • Inverse Addition: Dilute your crude reaction residue in a non-protic solvent (DCM or EtOAc). Dropwise, add this organic solution into the stirring ice/buffer slurry.

  • Monitoring: Keep internal temp < 10°C.

  • Separation: Immediately separate layers once addition is complete. Do not let it "stir overnight."

Scenario B: "Hydrolysis occurs during the coupling reaction (with aniline/amine)."

Diagnosis: The amine nucleophile is wet, or the solvent contains moisture. The reaction is essentially a race between your amine and water.

The Fix: Scavengers and Conditions

  • Solvent Choice: Switch from Isopropanol (common but risky if wet) to Acetonitrile (ACN) , Dioxane , or Toluene .

  • The Scavenger: Add 1.5 - 2.0 equivalents of DIPEA (Hünig's Base) . This neutralizes the HCl generated upon coupling, preventing the protonation of the ring nitrogen and shutting down the acid-catalyzed hydrolysis pathway.

  • Drying: Dry your amine starting material.[2] If it's a salt (e.g., aniline HCl), free-base it first or use extra DIPEA.

Stability & Storage FAQ

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: 4-Cl Degradation CheckStage When does it happen? Start->CheckStage Workup During Workup CheckStage->Workup Reaction During Coupling CheckStage->Reaction Storage During Storage CheckStage->Storage Q_Method Did you add Water to Rxn? Workup->Q_Method Check Quench Q_Base Is DIPEA/TEA present? Reaction->Q_Base Check Base Q_Env Is it in freezer? Storage->Q_Env Check Environment Sol1 Use Inverse Quench (Pour Rxn into Ice/Base) Q_Method->Sol1 Yes Sol2 Add 2.0 eq DIPEA to scavenge HCl Q_Base->Sol2 No Sol3 Store -20°C under Argon (Desiccator) Q_Env->Sol3 No

Caption: Logic flow for diagnosing the root cause of dechlorination/hydrolysis.

Frequently Asked Questions

Q: Can I use alcohols (MeOH, IPA) as solvents for the substitution? A: Proceed with caution. While IPA is a classic solvent for these reactions (e.g., Gefitinib synthesis), it can lead to solvolysis (forming the 4-alkoxy ether) if the amine is unreactive or if the temperature is too high. If you see an impurity with M+31 (OMe) or M+59 (OiPr), switch to Dioxane or THF .

Q: My 4-chloroquinazoline turned into a white solid on the shelf. What is it? A: It has likely hydrolyzed to the 4-quinazolinone . This is autocatalytic; the HCl released by the first molecule hydrolyzing catalyzes the next.

  • Verification: Check solubility. The 4-Cl is soluble in DCM; the 4-one (hydroxy) is generally insoluble in DCM but soluble in polar aprotic solvents (DMSO).

Q: How do I recover the 4-quinazolinone waste? A: You can recycle it. Treat the dried 4-quinazolinone with


 or 

(re-chlorination) to regenerate the 4-chloro species.

References

  • Synthesis of Gefitinib (Mechanism & Impurity Control)

    • Title: A simple and highly efficient process for synthesis of Gefitinib and its intermediate.

    • Source: NISCAIR (Indian Journal of Chemistry).

    • Context: Details the chlorination of quinazolinone and the critical need for acid scavengers to prevent demethyl
    • (Generalized link to repository based on search context).

  • Quenching Protocols (

    
    ): 
    
    • Title

      
       chlorination of 4-quinazolones.[3][4]
      
    • Source: PubMed / Journal of Organic Chemistry (2011).

    • Context: Describes the kinetics of chlorination and the stability of phosphorylated intermedi
  • General Stability of Chloropyrimidines

    • Title: Optimization of 4-Chloropyrimidine Substitution Reactions.
    • Source: BenchChem Technical Guides.

    • Context: Provides the troubleshooting flow for hydrolysis vs.
  • Microwave Assisted Synthesis (Minimizing Hydrolysis)

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5][6]

    • Source: Beilstein Journal of Organic Chemistry (2021).

    • Context: Demonstrates using THF/Water mixtures where rapid microwave he

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling of Chloro-Naphthyridines: Ionization Dynamics and Fragmentation Logic

[1] Executive Summary Chloro-naphthyridines represent a critical scaffold in medicinal chemistry, serving as precursors for antimicrobial and anticancer agents. Their analysis presents a unique challenge: distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Chloro-naphthyridines represent a critical scaffold in medicinal chemistry, serving as precursors for antimicrobial and anticancer agents. Their analysis presents a unique challenge: distinguishing positional isomers and verifying halogenation states. This guide objectively compares the fragmentation behaviors of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a mechanistic roadmap for structural elucidation.

Part 1: Ionization Source Comparison

The Core Dilemma: Hard vs. Soft Ionization

The choice between EI and ESI dictates the nature of the precursor ion and the resulting fragmentation capability.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Precursor State Radical Cation (

)
Even-Electron Protonated Ion (

)
Internal Energy High (~70 eV)Low (Thermal)
Primary Utility Structural Fingerprinting / Library MatchingMolecular Weight Confirmation / LC-MS Quantification
Chlorine Integrity Often loses

immediately
Retains Cl; fragmentation requires CID (Collision Induced Dissociation)
Isomer Resolution High: Distinct relative abundances of fragmentsModerate: Requires optimized collision energy (CE)

Causality Insight: In EI, the high energy imparts significant vibrational energy to the molecule, often causing the C-Cl bond (bond energy ~330 kJ/mol) to homolyze before detection. In ESI, the "soft" protonation stabilizes the basic nitrogen of the naphthyridine ring, preserving the molecular ion for downstream MS/MS experiments.

Part 2: Fragmentation Mechanisms & Performance Data

The Chlorine Isotope Signature (The "Check Engine" Light)

Before analyzing fragmentation, the precursor must be validated via the isotopic envelope.

  • Mechanism: Chlorine exists naturally as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic: A mono-chloro naphthyridine must exhibit an M and M+2 peak with a 3:1 intensity ratio .

  • Deviation: If the ratio shifts (e.g., to 1:1), it indicates interference or the presence of a second halogen (e.g., Bromine).

Primary Fragmentation Pathways

The fragmentation performance differs by ionization mode.[2] The following data synthesizes observed behaviors for 1,5- and 1,8-naphthyridine derivatives.

Pathway A: Dehalogenation (Loss of Cl vs. HCl)
  • EI Mode: The radical cation (

    
    ) favors the loss of the chlorine radical (
    
    
    
    , 35 Da).
    • Reaction:

      
      
      
    • Observation: A sharp peak at

      
      .
      
  • ESI Mode: The protonated species (

    
    ) rarely loses a radical. Instead, it eliminates neutral hydrochloric acid (
    
    
    
    , 36/38 Da).
    • Reaction:

      
      
      
    • Observation: A peak at

      
       (or 
      
      
      
      ).
Pathway B: Ring Contraction (The Naphthyridine Fingerprint)

Naphthyridines are diazanaphthalenes. The presence of nitrogen atoms facilitates specific ring-opening mechanisms.

  • Loss of HCN (27 Da): Characteristic of pyridine-like rings.

    • Mechanism:[1][2][3] Retro-Diels-Alder (RDA) type collapse or adjacent rearrangement.

    • Sequence:

      
      
      
  • Loss of C₂H₂ (26 Da): Less common than HCN loss in nitrogen-rich rings but observed in specific isomers where N is shielded.

Positional Isomer Differentiation (Experimental Data)

Comparing 2-chloro-1,8-naphthyridine vs. 4-chloro-1,8-naphthyridine :

IsomerDominant Fragment (ESI-MS/MS)Mechanistic Cause
2-Chloro

(High Intensity)
The Cl is

to the ring nitrogen. Protonation at N1 activates the C2-Cl bond for elimination.
4-Chloro

(Low Intensity)
The Cl is

to the ring nitrogen. Electronic activation is weaker; requires higher Collision Energy (CE).
3-Chloro

(Competition)
The C-Cl bond is stronger (less activated). Ring fragmentation (HCN loss) competes with dehalogenation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Characterize an unknown chloro-naphthyridine using ESI-MS/MS (Q-TOF or Triple Quad).

Step 1: System Suitability & Lock Mass
  • Infuse a standard calibrant (e.g., Leucine Enkephalin for Q-TOF).

  • Verify mass accuracy is <5 ppm.

  • Validation: Ensure the background noise does not contain peaks at

    
     35/37 (chloride ions) which can suppress signal.
    
Step 2: Sample Preparation
  • Dissolve 1 mg of compound in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid .

    • Why Formic Acid? It ensures protonation (

      
      ) of the naphthyridine nitrogens, maximizing sensitivity in ESI(+).
      
  • Filter through a 0.22 µm PTFE filter to prevent capillary clogging.

Step 3: Direct Infusion / LC-MS Parameters
  • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Start low (20V) to preserve the molecular ion.

  • Source Temp: 350°C (Naphthyridines are thermally stable).

Step 4: MS/MS Acquisition (The "Ramp" Method)
  • Full Scan: Acquire

    
     50–500. Confirm the parent ion and 3:1 isotope ratio.
    
  • Product Ion Scan: Select the

    
     monoisotopic peak (
    
    
    
    ) as the precursor.
  • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Should show minimal fragmentation (confirms precursor stability).

    • Med CE (20 eV): Look for

      
       loss (
      
      
      
      ).
    • High CE (40 eV): Look for skeletal fragmentation (

      
       loss).
      

Part 4: Visualization of Pathways & Workflows

Diagram 1: Fragmentation Pathway of Chloro-Naphthyridines

This diagram illustrates the divergent pathways between Radical Cation (EI) and Protonated (ESI) precursors.

FragmentationPathway Precursor Chloro-Naphthyridine (Neutral) EI_Ion EI: Radical Cation [M]+. Precursor->EI_Ion  70 eV Impact   ESI_Ion ESI: Protonated Ion [M + H]+ Precursor->ESI_Ion  +H+ (Acidic)   Frag_Cl Loss of Cl Radical [M - 35]+ EI_Ion->Frag_Cl  Homolytic Cleavage   Frag_HCN_EI Ring Contraction [M - 35 - 27]+ Frag_Cl->Frag_HCN_EI  -HCN   Frag_HCl Loss of HCl (Neutral) [M + H - 36]+ ESI_Ion->Frag_HCl  Heterolytic Elimination   Frag_HCN_ESI Ring Contraction [M + H - 36 - 27]+ Frag_HCl->Frag_HCN_ESI  -HCN (RDA)  

Caption: Divergent fragmentation logic: EI favors radical loss (Cl), while ESI favors neutral elimination (HCl).

Diagram 2: Decision Matrix for Analysis

A logical workflow for researchers to select the correct ionization mode based on analytical goals.

DecisionMatrix Start Analytical Goal? Goal_Quant Quantification (PK/Metabolism) Start->Goal_Quant Goal_Struct Structure Elucidation (Unknown) Start->Goal_Struct Method_ESI Select ESI-MS/MS (Triple Quad) Goal_Quant->Method_ESI Method_EI Select EI-MS (GC-MS / Q-TOF) Goal_Struct->Method_EI Check_Iso Check Isotope Pattern (3:1 Ratio) Method_ESI->Check_Iso Method_EI->Check_Iso Action_CID Perform CID Ramp (10-40 eV) Check_Iso->Action_CID  If ESI   Action_Lib Library Match (NIST/Wiley) Check_Iso->Action_Lib  If EI  

Caption: Workflow selector: ESI is preferred for biological quantification; EI is superior for de novo identification.

References

  • Vertex AI Search. (2025). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]

  • Chemguide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns to Know. [Link]

  • National Institutes of Health (PMC). (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

Sources

Comparative

Comparing reactivity of 1,5-naphthyridine vs 1,8-naphthyridine isomers

Executive Summary For researchers in medicinal chemistry and coordination materials, the distinction between 1,5-naphthyridine and 1,8-naphthyridine extends far beyond simple isomerism. These two scaffolds represent fund...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and coordination materials, the distinction between 1,5-naphthyridine and 1,8-naphthyridine extends far beyond simple isomerism. These two scaffolds represent fundamentally different electronic and geometric tools:

  • 1,5-Naphthyridine is a centrosymmetric, divergent scaffold . Its nitrogen atoms are distal, making it an ideal linker for coordination polymers and a "rod-like" spacer in drug design. Its reactivity is governed by symmetry, often yielding dialkylated or disubstituted products efficiently.

  • 1,8-Naphthyridine is a convergent, binucleating scaffold .[1] The proximity of its nitrogen atoms creates a unique "binding pocket" capable of stabilizing binuclear metal centers (e.g., Cu-Cu) or acting as a proton sponge mimic. Biologically, it is the core of the quinolone/naphthyridone antibiotic class (e.g., Nalidixic acid).

This guide objectively compares their reactivity profiles, physicochemical properties, and synthetic utility.

Physicochemical & Electronic Profile

The electronic distribution defines the reactivity of these isomers. The nitrogen lone pairs in the 1,8-isomer experience electrostatic repulsion, destabilizing the ground state slightly relative to the 1,5-isomer, but also creating a distinct dipole moment.

Feature1,5-Naphthyridine1,8-NaphthyridineSignificance
Structure


Symmetry vs. Asymmetry
Symmetry

(Centrosymmetric)

(Planar)
1,5-isomer has zero dipole moment; 1,8-isomer is polar.[2][3][4]
Basicity (pKa) ~2.91~3.361,8-isomer is slightly more basic due to solvation stabilization of the cation and less symmetric electron withdrawal.
Dipole Moment 0 D~3.7 D1,8-Naphthyridine has higher solubility in polar aprotic solvents.
Coordination Divergent (Bridging)Convergent (Chelating/Binucleating)Critical for supramolecular design vs. catalysis.

Reactivity Landscape

Electrophilic Aromatic Substitution (SEAr)

Both systems are electron-deficient due to the pyridine-like nitrogens. SEAr reactions (nitration, bromination) are difficult and require harsh conditions. Substitution occurs exclusively at the


-positions  (C3/C7 for 1,5; C3/C6 for 1,8) where electron density is least depleted by the inductive effect of nitrogen.
  • 1,5-Naphthyridine: Nitration occurs at C3 (and C7 under forcing conditions). The

    
    -positions (C2/C4) are deactivated.
    
  • 1,8-Naphthyridine: Bromination favors C3 and C6 .

Nucleophilic Aromatic Substitution (SNAr)

This is the dominant reactivity mode. The electron-deficient rings are highly susceptible to nucleophilic attack at the


-positions (ortho to nitrogen).
  • Chichibabin Reaction (Amination):

    • 1,5-Naphthyridine: Reacts with NaNH

      
       to form 2-amino-1,5-naphthyridine  and, with excess reagent, 2,6-diamino-1,5-naphthyridine .
      
    • 1,8-Naphthyridine: Reacts to form 2-amino-1,8-naphthyridine . The C7 position is also active but less favored initially due to electronic repulsion from the adjacent lone pair in the transition state.

Reactivity Visualization

The following diagram maps the preferred sites for electrophilic (


) and nucleophilic (

) attack.

ReactivityMap cluster_15 1,5-Naphthyridine Reactivity cluster_18 1,8-Naphthyridine Reactivity N15 1,5-Naphthyridine Core SEAr15 SEAr (Nitration/Br) Beta-Positions: C3, C7 N15->SEAr15 Electrophilic Attack SNAr15 SNAr (Chichibabin) Alpha-Positions: C2, C6 N15->SNAr15 Nucleophilic Attack N18 1,8-Naphthyridine Core SEAr18 SEAr (Bromination) Beta-Positions: C3, C6 N18->SEAr18 Electrophilic Attack SNAr18 SNAr (Amination) Alpha-Positions: C2, C7 N18->SNAr18 Nucleophilic Attack Coord Coordination Binucleating Pocket (N1, N8) N18->Coord Metal Binding

Caption: Comparative reactivity map showing regioselectivity for electrophilic (red) and nucleophilic (green) substitution.

Coordination Chemistry: The Defining Difference

The most distinct practical difference lies in how these isomers interact with metals.

1,8-Naphthyridine: The Binucleating Scaffold

The 1,8-isomer is a "privileged" ligand for dinuclear complexes. The parallel nitrogen lone pairs can bridge two metal centers in close proximity (approx. 2.4–2.8 Å), facilitating metal-metal interactions.

  • Application: Stabilizing Cu(I)-Cu(I) or Rh-Rh dimers for catalysis.

  • Binding Mode:

    
    -bridging (syn-syn).
    
1,5-Naphthyridine: The Divergent Linker

The 1,5-isomer cannot chelate a single metal ion effectively due to the wide separation of nitrogens. Instead, it acts as a linear bridge between two distant metal centers.

  • Application: Construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

  • Binding Mode:

    
    -bridging (anti-anti).
    

Coordination cluster_bridge 1,5-Naphthyridine: Divergent Bridging cluster_pocket 1,8-Naphthyridine: Convergent Binucleating M1 Metal A L15 1,5-Naphthyridine M1->L15 N1 M2 Metal B L15->M2 N5 Result1 Polymer / MOF (No M-M interaction) L18 1,8-Naphthyridine M3 Metal A L18->M3 N1 M4 Metal B L18->M4 N8 M3->M4 M-M Bond Result2 Binuclear Complex (Catalytic Active Site)

Caption: Coordination modes illustrating the divergent nature of the 1,5-isomer versus the binucleating capability of the 1,8-isomer.

Experimental Protocols

Protocol A: Nitration of 1,5-Naphthyridine

This protocol demonstrates the difficulty of SEAr on the electron-deficient ring, requiring fuming nitric acid.

  • Reagents: 1,5-Naphthyridine (1.0 eq), Fuming HNO

    
     (d=1.5), Conc. H
    
    
    
    SO
    
    
    .
  • Procedure:

    • Dissolve 1,5-naphthyridine in conc. H

      
      SO
      
      
      
      at 0°C.
    • Add fuming HNO

      
       dropwise, maintaining temperature <5°C.
      
    • Heat the mixture to 100°C for 2 hours.

    • Pour onto crushed ice and neutralize with Na

      
      CO
      
      
      
      .
  • Outcome: Yields 3-nitro-1,5-naphthyridine (approx. 30-50% yield).

  • Note: The 3,7-dinitro product may form under more forcing conditions (excess HNO

    
    , 160°C).
    
Protocol B: Friedländer Synthesis of 1,8-Naphthyridines

The most robust method for accessing substituted 1,8-naphthyridines.

  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Active methylene compound (e.g., Ethyl acetoacetate, 1.1 eq), Piperidine (cat.), Ethanol.

  • Procedure:

    • Mix 2-aminonicotinaldehyde and ethyl acetoacetate in ethanol.

    • Add 2-3 drops of piperidine.

    • Reflux for 2-4 hours.

    • Cool to precipitate the product.

  • Outcome: Yields Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate .

  • Mechanism: Condensation of the amino group with the ketone, followed by aldol-type cyclization with the aldehyde.

Applications in Drug Discovery[5]

Application Area1,5-Naphthyridine1,8-Naphthyridine
Antibacterials Limited direct use in marketed antibiotics.Dominant. Core of Nalidixic acid and Gemifloxacin (fluoroquinolone analogs).
Antiparasitic High Potential. Fused derivatives show potent antileishmanial activity.Moderate activity, often limited by toxicity in this specific context.
Kinase Inhibitors Used as a scaffold for c-Met and DYRK1A inhibitors due to specific vector orientation.Used in EGFR inhibitors; the N1-N8 motif mimics the adenine hinge binding region.
DNA Binding Intercalates; used in Topoisomerase I inhibitors.Binds via groove binding or intercalation; used in DNA mismatch recognition.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

  • Brown, D. J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley. Link

  • Mogilaiah, K., & Rao, R. B. (2001). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry. Link

  • Ochiai, H., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • Bera, J. K., et al. (2009).[1] Dinuclear complexes of 1,8-naphthyridine-based ligands. Dalton Transactions. Link

Sources

Validation

Crystal Structure Analysis of 3-Substituted 1,5-Naphthyridines: A Comparative Bioisostere Guide

Executive Summary In medicinal chemistry, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a pivotal strategy to optimize metabolic stability and solubility. The 1,5-naphthyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a pivotal strategy to optimize metabolic stability and solubility. The 1,5-naphthyridine scaffold represents a high-value bioisostere of quinoline and isoquinoline. Unlike its 1,8-isomer (which often acts as a chelator), the 1,5-naphthyridine core is centrosymmetric and electronically distinct, offering unique solid-state properties that influence drug formulation.

This guide provides a structural analysis of 3-substituted 1,5-naphthyridines, comparing their crystallographic behavior and physicochemical performance against quinoline analogues. We detail the synthesis, crystallization protocols, and supramolecular analysis required to validate this scaffold in drug discovery pipelines.

Part 1: Structural Landscape & Comparative Analysis

The Scaffold Comparison: 1,5-Naphthyridine vs. Quinoline

The choice between a quinoline and a 1,5-naphthyridine core fundamentally alters the crystal lattice due to changes in dipole moments and hydrogen-bonding capabilities.

FeatureQuinoline (Reference)1,5-Naphthyridine (Target)Impact on Crystal Structure
Symmetry

(Planar, asymmetric)

(Centrosymmetric)
1,5-isomers often pack more efficiently, leading to higher melting points and lower solubility than quinolines.
Dipole Moment ~2.2 D0 D (in unsubstituted form)Lack of net dipole in 1,5-core favors dispersive

-

stacking over dipole-dipole alignment.
H-Bond Acceptors 1 (N1)2 (N1, N5)The distal nitrogens in 1,5-naphthyridine allow for the formation of infinite 1D polymeric chains or bridging networks, unlike the discrete dimers often seen in quinolines.
Basicity (

)
4.92.9Reduced basicity in 1,5-naphthyridine weakens salt formation potential but improves membrane permeability.
The Role of the 3-Substituent

Substituents at the 3-position are critical because they lie along the long axis of the fused ring system.

  • Electronic Effect: Electron-withdrawing groups (e.g., -CN, -F) at C3 increase the acidity of the C4-H and C8-H protons, promoting non-classical

    
     hydrogen bonds.
    
  • Steric Effect: Bulky groups (e.g., -Ph, -tBu) at C3 disrupt the "slipped-parallel"

    
    -stacking typical of the naphthyridine core, often inducing polymorphism.
    

Part 2: Experimental Workflow

To obtain high-quality structural data, we utilize a self-validating workflow that couples synthesis with iterative crystallization.

Synthesis Protocol (Modified Skraup/Cycloaddition)

Context: Direct functionalization of the 1,5-naphthyridine core is difficult. We recommend constructing the ring with the substituent in place using a modified Skraup or Friedländer approach.

Step-by-Step Methodology:

  • Precursor Selection: Begin with 3-aminopyridine substituted at the 5-position (to become the 3-position of the naphthyridine).

  • Condensation: React with glycerol (Skraup) or a substituted malondialdehyde equivalent in the presence of an oxidizing agent (e.g.,

    
    -nitrobenzenesulfonic acid) and acid catalyst (
    
    
    
    ).
  • Cyclization: Heat to 140°C. Critical Control Point: Monitor the exotherm. 1,5-naphthyridine formation is less favorable than 1,8-formation; temperature control is vital to prevent tarring.

  • Purification: Neutralize with

    
     and extract. Purify via flash chromatography (DCM:MeOH gradient).
    
Crystallization Strategy (The "Dual-Path" System)

Do not rely on a single method. Run these two paths in parallel to ensure suitable single crystals.

  • Path A: Thermodynamic Control (Slow Evaporation)

    • Dissolve 20 mg of compound in MeCN or EtOH.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Cover with perforated parafilm. Allow to stand at 4°C.

    • Target: Dense, block-like crystals suitable for charge density studies.

  • Path B: Kinetic Control (Vapor Diffusion)

    • Dissolve 10 mg in a minimal amount of good solvent (e.g., DMSO or DMF).

    • Place in an inner vial.

    • Fill the outer vial with a precipitant (e.g.,

      
       or Pentane).
      
    • Target: Rapidly formed needles or plates; useful if Path A yields oils.

Visualization of Workflow

G Start 3-Aminopyridine Precursor Rxn Cyclization (Skraup/Friedländer) Start->Rxn Purify Purification (Flash Chrom.) Rxn->Purify Check Purity > 98%? Purify->Check Check->Purify No (Recycle) CrystA Path A: Slow Evaporation (Thermodynamic) Check->CrystA Yes CrystB Path B: Vapor Diffusion (Kinetic) Check->CrystB Yes XRD SC-XRD Data Collection CrystA->XRD CrystB->XRD Refine Refinement (SHELX/OLEX2) XRD->Refine

Figure 1: Parallel workflow for synthesis and crystallization of naphthyridine derivatives to ensure crystallographic success.

Part 3: Crystallographic Data & Performance Metrics[1]

When analyzing 3-substituted 1,5-naphthyridines, specific geometric parameters indicate the stability of the lattice. The data below represents typical ranges derived from structural analogues (e.g., 1,5-naphthyridine fused systems and simple derivatives).

Representative Metric Comparison
Parameter3-Substituted 1,5-Naphthyridine3-Substituted QuinolineSignificance

-

Stacking Distance
3.35 – 3.45 Å3.50 – 3.70 ÅShorter distance in naphthyridines indicates stronger dispersive interactions due to lower electron density in the ring (two N atoms withdraw density).
Space Group Frequency

or

(Centrosymmetric)

(Often Chiral/Polar)
1,5-naphthyridines prefer centrosymmetric packing, maximizing density (

).
Interplanar Angle 0° (Planar core)0° (Planar core)Both are planar, but substituent twisting at C3 is more pronounced in naphthyridines due to repulsion from the N5 lone pair if the substituent is large.
Supramolecular Synthons

In 3-substituted derivatives, the N1 and N5 atoms act as specific "docking stations" for hydrogen bonds.

  • Synthon A (Chain):

    
     interactions often form infinite 1D chains.
    
  • Synthon B (Dimer): If an H-donor (like -NH2 or -OH) is at C3, a

    
     dimer is rarely formed due to geometry; instead, bridging interactions (
    
    
    
    ) dominate.

Part 4: Advanced Analysis (Hirshfeld Surfaces)

To objectively compare the "performance" of the crystal packing against alternatives, Hirshfeld surface analysis is mandatory. This quantifies the intermolecular contacts.[1][2][3]

Protocol for Hirshfeld Analysis
  • Software: Use CrystalExplorer.[1][2]

  • Mapping: Map

    
     on the molecular surface.[1][2]
    
    • Red spots: Strong H-bonds (shorter than vdW radii).

    • White regions: vdW contacts.

    • Blue regions: No close contacts.

  • Fingerprint Plots: Generate 2D fingerprint plots (

    
     vs 
    
    
    
    ).
Interpreting the Data

For 1,5-naphthyridines, look for the "Wings" in the fingerprint plot.

  • Feature: Sharp spikes at the bottom left.

  • Meaning: These represent

    
     interactions. In 1,5-naphthyridines, these spikes are more defined than in quinolines, contributing ~25-30% of the total Hirshfeld surface area. This proves that the second nitrogen (N5) is actively engaging in lattice stabilization, raising the melting point and lowering solubility compared to the quinoline analog.
    
Interaction Logic Diagram

Logic Substituent Substituent at C3 Donor H-Bond Donor (-NH2, -OH) Substituent->Donor Acceptor H-Bond Acceptor (-CN, -NO2) Substituent->Acceptor Neutral Neutral/Lipophilic (-Ph, -Me) Substituent->Neutral Result1 Strong N...H-X Network High MP, Low Sol Donor->Result1 Engages N1/N5 Result2 Weak C-H...N Interactions Dipole-Driven Packing Acceptor->Result2 Activates Ring C-H Result3 Pi-Stacking Dominates Potential Polymorphism Neutral->Result3 Steric Bulk

Figure 2: Decision matrix for predicting crystal packing outcomes based on C3-substitution.

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[4][5][6][7] Link

    • Citation Context: Comprehensive review of Skraup and Friedländer synthesis methods for the 1,5-naphthyridine scaffold.
  • Mishra, R. et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes." Organic & Biomolecular Chemistry, 2021. Link

    • Citation Context: Discusses the supramolecular assembly and H-bonding capabilities of naphthyridine dimers.
  • Palacios, F. et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[5] Molecules, 2020.[4][5][6][7] Link

    • Citation Context: Provides structural insights into fused 1,5-systems and their biological relevance as topoisomerase inhibitors.[5]

  • Sztanke, K. et al. "Analysis of Hydrogen Bonds in Crystals." Crystals, 2016. Link

    • Citation Context: Methodological grounding for interpreting Hirshfeld surfaces and H-bond p
  • Gao, W. et al. "Hirshfeld Surface Analysis and DFT Calculations of Triazolo[1,5-a]quinazoline." Crystals, 2023.[1] Link

    • Citation Context: Protocol reference for conducting and interpreting surface analysis on fused nitrogen heterocyclic systems.

Sources

Comparative

UV-Vis Absorption Spectra of (4-Chloro-1,5-naphthyridin-3-yl)methanol

The following guide details the UV-Vis absorption characteristics of (4-Chloro-1,5-naphthyridin-3-yl)methanol , a critical intermediate in the synthesis of naphthyridine-based antibacterial and antiviral agents. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption characteristics of (4-Chloro-1,5-naphthyridin-3-yl)methanol , a critical intermediate in the synthesis of naphthyridine-based antibacterial and antiviral agents.

This guide is structured to assist analytical chemists and medicinal chemists in characterizing the compound , monitoring its synthesis , and differentiating it from key impurities .

Technical Comparison & Method Development Guide

Executive Summary & Spectral Profile

(4-Chloro-1,5-naphthyridin-3-yl)methanol (CAS: N/A for specific alcohol; related 4-Cl-1,5-naphthyridine CAS: 7689-63-6) exhibits a spectral signature dominated by the 1,5-naphthyridine bicyclic aromatic core. Its absorption profile is characterized by intense


 transitions in the UV region and weaker 

transitions typical of diazanaphthalenes.
Predicted Spectral Characteristics

Based on the structural auxochromes (Chloro group at C4 and Hydroxymethyl at C3) and the parent 1,5-naphthyridine scaffold, the compound displays the following profile in methanol (MeOH):

Band AssignmentEstimated

(nm)
Intensity (

)
Structural Origin
E-Band (Ethylenic) 220 – 235 nmHigh (

)
Aromatic core

B-Band (Benzenoid) 265 – 275 nmMedium (

)
1,5-Naphthyridine conjugation
Primary Diagnostic 315 – 330 nm MediumPerturbed

(Red-shifted by 4-Cl)
R-Band (Radical) > 340 nm (Tail)Low/Weak

(Nitrogen lone pairs)

Analyst Note: The 4-Chloro substituent induces a bathochromic (red) shift and hyperchromic effect relative to the unsubstituted 1,5-naphthyridine. The 3-hydroxymethyl group (-CH


OH) is electronically insulating; it exerts a minimal auxochromic effect compared to the 4-Cl, making the spectrum similar to 4-chloro-3-methyl-1,5-naphthyridine.

Comparative Performance Analysis

For researchers, the value of UV-Vis lies in differentiation. The table below compares the target product against its synthetic precursor and its primary degradation impurity .

Table 1: Spectral Differentiation of Alternatives
CompoundStructure

Shift (Relative to Target)
Mechanistic Reason
(4-Chloro-1,5-naphthyridin-3-yl)methanol Target Product Baseline Standard profile.
4-Chloro-1,5-naphthyridine-3-carbonitrile Precursor Red Shift (+15-25 nm) The Nitrile (-CN) group is directly conjugated to the ring, extending the

-system. Reduction to -CH

OH breaks this conjugation (Blue Shift).
4-Hydroxy-1,5-naphthyridine derivative Hydrolysis Impurity Significant Shift & Broadening The 4-OH group tautomerizes to the amide-like (pyridone) form, drastically changing the electronic structure and often creating a broad band >330 nm.
1,5-Naphthyridine Parent Scaffold Blue Shift (-10-15 nm) Lacks the auxochromic Chlorine atom and the alkyl side chain.
Diagram 1: Process Monitoring Logic (Graphviz)

This flow illustrates how to use UV-Vis shifts to monitor the reduction of the nitrile precursor to the target alcohol.

SpectralMonitoring cluster_legend Spectral Shift Logic Precursor Precursor (Nitrile) Reaction Reduction Reaction Precursor->Reaction Start Target Target Product (Alcohol) Reaction->Target Loss of Conjugation (Blue Shift ~20nm) Impurity Impurity (Hydrolysis/Tautomer) Reaction->Impurity Side Reaction (Broad Band >330nm) Note1 Monitor disappearance of long-wavelength Nitrile band

Caption: Spectral logic for monitoring the reduction of the nitrile precursor to the alcohol target.

Experimental Protocol: Characterization Workflow

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid Chloroform if possible due to potential photodecomposition of chloro-heterocycles.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz, 10 mm path length (Required for UV < 300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.0 mg of (4-Chloro-1,5-naphthyridin-3-yl)methanol.

    • Dissolve in 10 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Standard Preparation (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 500 nm.

  • Sample Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 500 nm.

    • Validation Check: Absorbance at

      
       should be between 0.2 and 0.8 AU. If >1.0, dilute further.
      
Diagram 2: Solvent Selection Decision Tree

Naphthyridines can exhibit solvatochromism. Use this logic to select the correct solvent for your specific analytical goal.

SolventSelection Start Select Analytical Goal Goal1 Routine Purity / HPLC Start->Goal1 Goal2 Study n->pi* Transitions Start->Goal2 Goal3 Solubility Issues Start->Goal3 Solvent1 Methanol / Acetonitrile (Cutoff < 200 nm) Goal1->Solvent1 Standard Solvent2 Cyclohexane / Hexane (Non-polar, reveals fine structure) Goal2->Solvent2 Minimize H-bonding Solvent3 DMSO / DMF (High solubility, but UV cutoff ~268nm) Goal3->Solvent3 Last Resort

Caption: Decision matrix for solvent selection based on analytical requirements.

Scientific Grounding & Mechanism

The UV-Vis spectrum of this compound is governed by the 1,5-naphthyridine scaffold.

  • Core Electronics: 1,5-Naphthyridine is a diazanaphthalene.[1][2] The nitrogen atoms at positions 1 and 5 stabilize the LUMO, generally leading to absorption at shorter wavelengths compared to quinoline, but the symmetry allows for distinct band structures.

  • Substituent Effect (Chlorine): The Chlorine atom at C4 acts as an auxochrome via the mesomeric effect (+M) . It donates lone pair electron density into the ring system, destabilizing the HOMO and lowering the energy gap (

    
    ) for the 
    
    
    
    transition. This results in the observed red shift relative to the unsubstituted parent.
  • Substituent Effect (Methanol group): The -CH

    
    OH group at C3 is separated from the ring by a methylene bridge. Consequently, it does not participate in resonance. Its effect is limited to a weak inductive effect (+I), causing only a negligible spectral shift compared to a methyl group.
    

References

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7] V. The Spectra of Some 1,5-Naphthyridines. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-1,5-naphthyridine. Link

  • PubChem. (2024). Compound Summary: 1,5-Naphthyridine.[1][2][5][6][7] National Library of Medicine. Link

Sources

Validation

Comparative Validation of Naphthyridine Building Blocks: LC-MS vs. Conventional Techniques

Executive Summary In the synthesis of kinase inhibitors and antibacterial agents, naphthyridine scaffolds (1,5-, 1,6-, 1,8-isomers) present unique validation challenges. Their electron-deficient nature and multiple nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and antibacterial agents, naphthyridine scaffolds (1,5-, 1,6-, 1,8-isomers) present unique validation challenges. Their electron-deficient nature and multiple nitrogen centers often lead to regioisomeric impurities and N-oxide byproducts that are chromatographically similar to the target product.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for bulk purity, and Nuclear Magnetic Resonance (NMR) is the standard for structural confirmation, neither technique alone satisfies the rigorous demands of modern drug discovery for trace impurity profiling (<0.1%).

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior orthogonal method for naphthyridine building blocks, demonstrating its ability to detect isobaric impurities and co-eluting regioisomers that conventional methods miss.

The Technical Challenge: Why Naphthyridines Fail Standard QC

Naphthyridines are prone to specific synthetic pitfalls that standard QC often overlooks:

  • Regioisomerism: Synthetic routes like the Skraup or Friedländer synthesis can yield mixtures (e.g., 1,5- vs. 1,8-naphthyridine derivatives) with nearly identical UV chromophores and retention times.

  • N-Oxidation: The basic nitrogens are susceptible to oxidation during workup. N-oxides often co-elute with the parent compound in standard acidic mobile phases but have distinct mass shifts (+16 Da).

  • Protonation Effects: In standard HPLC (low pH), the protonated species can tail significantly, masking impurities under the main peak.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (254 nm)Method B:

H NMR (400 MHz)
Method C: LC-MS (ESI+)
Primary Utility Quantitation (Area %)Structural ElucidationImpurity ID & Quantitation
Limit of Detection (LOD) ~0.05%~1-2%<0.001% (Picomolar)
Specificity Low (Relies on separation)High (Structural)Very High (m/z + RT)
Regioisomer Resolution Poor (Similar

)
Good (Coupling constants)Excellent (Separation + MS)
Throughput HighLowHigh
Blind Spots Co-eluting non-chromophoresLow-level impuritiesIon suppression

Experimental Validation Protocol

To validate naphthyridine purity, we utilize a Self-Validating System approach. This protocol is designed to force the detection of hidden impurities by leveraging orthogonal detection methods (UV and MS) simultaneously.

Reagents and Equipment
  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) — Selected for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH suppresses protonation of naphthyridine nitrogens, sharpening peaks.

  • Mobile Phase B: Acetonitrile (MS Grade).

Method Parameters (The "Stress Test")
ParameterSettingRationale
Flow Rate 0.6 mL/minHigh linear velocity for sharp peaks.
Gradient 5% B to 95% B over 3.0 minBallistic gradient to detect late-eluting dimers.
Column Temp 40°CReduces viscosity, improves mass transfer.
Detection UV (254 nm) + MS (ESI+)Orthogonal verification.
MS Mode Scan (100-1000 Da) + SIMFull scan for unknowns; SIM for target.
System Suitability Test (SST)

Before running samples, the system must pass the Isomeric Resolution Criteria :

  • Inject a 1:1 mix of 1,5-naphthyridine and 1,8-naphthyridine standards.

  • Requirement: Resolution (

    
    ) between isomers must be > 1.5.
    
  • Failure Mode: If

    
    , adjust gradient slope or pH. Do not proceed with sample analysis.
    

Case Study Data: The "98% Purity" Trap

We analyzed a batch of 2-chloro-1,5-naphthyridine synthesized via chlorination of the hydroxyl precursor.

Experimental Results
Detection MethodPurity ReportedObservations
HPLC-UV (254 nm) 98.2% Single sharp peak at 2.45 min. No visible impurities >0.5%.

H NMR
>95% Clean aromatic region. Minor baseline noise (insufficient for quant).
LC-MS (ESI+) 93.4% Peak A (Main): m/z 165 (Target). Peak B (Co-eluting): m/z 131 (Des-chloro impurity, 3.1%). Peak C (Isomer): m/z 165 (Regioisomer, 1.7%, resolved at 2.55 min).

Analysis: The HPLC-UV method failed because the des-chloro impurity (m/z 131) co-eluted perfectly with the product and had a lower extinction coefficient, making it "invisible" to UV integration. LC-MS extracted ion chromatograms (EIC) clearly resolved the impurity, preventing the release of a compromised building block that would have failed in subsequent cross-coupling reactions.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and mechanism of action for this validation protocol.

Diagram 1: The Orthogonal Validation Workflow

This decision tree guides the scientist from crude synthesis to final release, mandating LC-MS intervention.

ValidationWorkflow Start Crude Naphthyridine Synthesis NMR 1H NMR Check (Structure Confirmation) Start->NMR Decision1 Structure Correct? NMR->Decision1 LCUV HPLC-UV (Standard) Decision1->LCUV Yes Repurify RE-PURIFY (Prep HPLC) Decision1->Repurify No (Wrong Isomer) PurityCheck Purity > 95%? LCUV->PurityCheck LCMS LC-MS (Orthogonal) PurityCheck->LCMS Yes PurityCheck->Repurify No DeepAnalysis Analyze MS Spectra for Co-elution LCMS->DeepAnalysis FinalDecision Passes All Criteria? DeepAnalysis->FinalDecision Release RELEASE BATCH FinalDecision->Release No Hidden Impurities FinalDecision->Repurify Impurity Found

Caption: Figure 1. Step-wise validation logic ensuring no batch is released based solely on UV or NMR data.

Diagram 2: Mechanism of Detection (UV vs. MS)

This diagram explains why MS succeeds where UV fails regarding naphthyridine impurities.

DetectionMechanism Sample Sample: Target + Impurity UV_Det UV Detector (254 nm) Sample->UV_Det ESI ESI Source (Ionization) Sample->ESI UV_Result Result: Single Peak (Overlapping Absorbance) UV_Det->UV_Result Co-elution Quad Quadrupole (Mass Filter) ESI->Quad MS_Result Result: Resolved Signals (m/z 165 vs m/z 131) Quad->MS_Result Mass Discrimination

Caption: Figure 2. Comparative mechanism showing how Mass Spectrometry resolves co-eluting species via m/z discrimination.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability). Link

Sources

Comparative

A Comparative Guide to Reference Standards for 1,5-Naphthyridine Impurities

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of the reference standards and analytical methodologies for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the reference standards and analytical methodologies for the identification and quantification of impurities in 1,5-naphthyridine, a crucial heterocyclic scaffold in pharmaceutical development. Recognizing the scarcity of commercially available, certified reference standards for specific 1,5-naphthyridine impurities, this document emphasizes a holistic approach, combining knowledge of synthetic pathways and degradation patterns with robust analytical techniques. This guide will equip researchers and quality control professionals with the necessary tools to ensure the purity, safety, and efficacy of 1,5-naphthyridine-based active pharmaceutical ingredients (APIs).

The Significance of 1,5-Naphthyridine in Medicinal Chemistry

1,5-Naphthyridine and its derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and electronic properties make them versatile scaffolds for the design of therapeutic agents with a wide range of biological activities, including anticancer, antileishmanial, and enzyme inhibitory properties.[2] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. Therefore, a thorough understanding and control of impurities are paramount during drug development and manufacturing.[3]

Understanding the Landscape of 1,5-Naphthyridine Impurities

Impurities in pharmaceutical products can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[4] A comprehensive impurity profile is essential for regulatory submissions and ensuring patient safety.[5]

Process-Related Impurities

The synthesis of the 1,5-naphthyridine core often involves multi-step reactions, such as the Skraup or Friedländer reactions, which can introduce a variety of impurities.[6] These can include:

  • Starting materials and reagents: Unreacted starting materials or excess reagents.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related by-products.

For instance, in a Suzuki coupling reaction used to synthesize 1,5-naphthyridine derivatives, impurities could arise from the starting materials like 2-iodo-1,5-naphthyridine or the boronic acids used.[7]

Degradation Products

1,5-Naphthyridine and its derivatives can degrade under various stress conditions such as exposure to acid, base, light, heat, and oxidation.[4] Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

A key consideration is the potential for hydrolysis or oxidation of functional groups attached to the 1,5-naphthyridine core. For example, a methoxy-substituted 1,5-naphthyridine could undergo O-demethylation in an acidic environment.

The Challenge of Reference Standards

A significant hurdle in the impurity analysis of novel compounds like many 1,5-naphthyridine derivatives is the lack of commercially available, certified reference standards for each potential impurity. While the parent 1,5-naphthyridine is available from various suppliers, specific impurity standards are often not.[8][9][10][11][12][13] This necessitates a proactive approach:

  • In-house synthesis and characterization: When a potential impurity is identified, it may need to be synthesized and thoroughly characterized (e.g., by NMR, MS, and elemental analysis) to serve as an in-house reference standard.

  • Relative Response Factor (RRF) determination: In cases where an impurity standard is not available, the response factor of the impurity relative to the API can be determined to allow for its quantification.

Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry, often coupled with mass spectrometry (MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the most widely used technique for separating and quantifying impurities in pharmaceutical compounds.[14]

Key Advantages:

  • High resolution: Capable of separating closely related impurities from the main component.[15]

  • Sensitivity: Can detect impurities at very low levels.[15]

  • Quantitative accuracy and precision: Provides reliable quantitative data for impurity levels.

Method Development Considerations: The development of a robust, stability-indicating HPLC method is critical. This involves optimizing several parameters:

  • Column Chemistry: C18 columns are a common starting point, but for highly polar impurities, alternative stationary phases may be necessary.[15][16]

  • Mobile Phase: A systematic approach to optimizing the mobile phase composition (e.g., pH, organic modifier) is essential for achieving the desired separation.[14]

  • Detector: A UV detector is commonly used, and a photodiode array (PDA) detector can provide additional information about peak purity.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural characterization of unknown impurities.[4][17]

Key Advantages:

  • Molecular Weight Determination: Provides the molecular weight of impurities, which is a critical piece of information for identification.[17]

  • Structural Elucidation: Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure of the impurity.[18]

  • High Sensitivity and Specificity: Offers excellent sensitivity and the ability to detect impurities even when they co-elute with other components.

The combination of high-resolution mass spectrometry (HRMS) with LC can provide elemental composition data for unknown impurities, further aiding in their identification.[17]

Other Relevant Techniques
  • Gas Chromatography (GC): Useful for the analysis of volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the definitive structural elucidation of isolated impurities.

  • High-Performance Thin-Layer Chromatography (HPTLC): Can be used as a complementary technique for impurity profiling, especially during initial degradation studies.

Experimental Data and Protocols

Given the proprietary nature of specific drug development programs, this guide presents a generalized yet detailed experimental framework for the impurity profiling of a hypothetical 1,5-naphthyridine derivative.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of a 1,5-naphthyridine derivative and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API 1,5-Naphthyridine API Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Degradation (e.g., 80°C, solid state) API->Thermal Expose to Photo Photolytic Degradation (e.g., ICH light conditions) API->Photo Expose to HPLC_UV HPLC-UV/PDA Analysis Acid->HPLC_UV Analyze Samples Base->HPLC_UV Analyze Samples Oxidation->HPLC_UV Analyze Samples Thermal->HPLC_UV Analyze Samples Photo->HPLC_UV Analyze Samples LC_MS LC-MS Analysis HPLC_UV->LC_MS For Unknown Peaks Peak_Purity Peak Purity Assessment HPLC_UV->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_UV->Mass_Balance Impurity_ID Impurity Identification LC_MS->Impurity_ID

Caption: Workflow for a forced degradation study of a 1,5-naphthyridine API.

Step-by-Step Protocol:

  • Prepare a stock solution of the 1,5-naphthyridine API in a suitable solvent (e.g., acetonitrile/water).

  • Subject aliquots of the stock solution to various stress conditions as outlined in the workflow diagram.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a developed HPLC-UV/PDA method.

  • For any significant degradation products, perform LC-MS analysis to determine their molecular weight and fragmentation patterns.

  • Evaluate the data to assess peak purity, calculate mass balance, and propose structures for the degradation products.

Comparative HPLC Method Performance

The following table provides a hypothetical comparison of two different HPLC methods for the analysis of 1,5-naphthyridine and its impurities.

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (API/Impurity 1) 1.82.5
Tailing Factor (API) 1.31.1
Analysis Time 25 min25 min

Interpretation: Method B, utilizing a polar-embedded C18 column, shows improved resolution for a key impurity and better peak shape for the API, indicating its superiority for this specific separation.

Logical Flow for Impurity Identification

The process of identifying an unknown impurity follows a logical progression from detection to structural confirmation.

Impurity_Identification_Flow Detect Detect Unknown Peak (HPLC-UV) MW_Det Determine Molecular Weight (LC-MS) Detect->MW_Det Frag Obtain Fragmentation Data (LC-MS/MS) MW_Det->Frag Elemental Determine Elemental Composition (HRMS) MW_Det->Elemental Propose Propose Structure Frag->Propose Elemental->Propose Confirm Confirm Structure (NMR of isolated impurity or synthesized standard) Propose->Confirm

Caption: Logical workflow for the identification of an unknown impurity.

Conclusion and Recommendations

The control of impurities in 1,5-naphthyridine-based pharmaceuticals is a critical aspect of drug development that requires a deep understanding of synthetic chemistry and advanced analytical techniques. In the absence of a wide array of commercially available certified reference standards, a proactive and scientifically sound approach is necessary.

Key Recommendations:

  • Thoroughly understand the synthetic route to anticipate potential process-related impurities.

  • Conduct comprehensive forced degradation studies to identify potential degradation products.

  • Develop and validate a stability-indicating HPLC method as the primary tool for impurity quantification.

  • Utilize LC-MS and HRMS for the rapid identification and structural elucidation of unknown impurities.

  • Synthesize and qualify in-house reference standards for key impurities to ensure accurate quantification.

  • Adhere to ICH guidelines for impurity thresholds and analytical method validation.

By implementing these strategies, researchers and drug developers can ensure the quality, safety, and efficacy of novel 1,5-naphthyridine-based therapeutics.

References

  • 1,5-Naphthyridine, 1 gram, Each - CP Lab Safety. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). QbD Group. [Link]

  • List of European Pharmacopoeia Reference Standards. (2014, September 18). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

  • Impurity Reference Standards - Cleanchem Laboratories. (n.d.). Retrieved February 19, 2026, from [Link]

  • PCL Impurity Reference Standards Supplier | COA-Certified High-Purity Materials & Pharmaceutical Impurity Analysis. (n.d.). Hengyuan Fine Chemical. Retrieved February 19, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Official Monographs. (n.d.). Japanese Pharmacopoeia. Retrieved February 19, 2026, from [Link]

  • Japanese Pharmacopoeia and related informations. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved February 19, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2026, February 9). LCGC International. [Link]

  • Analytical Method Validation & Common Problem 1. (n.d.). National Pharmaceutical Regulatory Agency (NPRA). Retrieved February 19, 2026, from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • European Pharmacopoeia, 5th Edition. (2005, January 1). Scribd. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). National Center for Biotechnology Information. [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved February 19, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16). ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. [Link]

  • 1,5-Naphthyridine | C8H6N2 | CID 136070. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Japanese Pharmacopoeia 18th Edition. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved February 19, 2026, from [Link]

  • Veeprho: Pharmaceutical Impurity Reference Standards. (2024, September 24). Retrieved February 19, 2026, from [Link]

  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. (2018, May 25). PubMed. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]

  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020, July 31). MDPI. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]

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Safety & Regulatory Compliance

Safety

(4-Chloro-1,5-naphthyridin-3-yl)methanol proper disposal procedures

Operational Guide: Safe Disposal of (4-Chloro-1,5-naphthyridin-3-yl)methanol Part 1: Executive Safety Directive (The "Why") Immediate Action Required: Treat (4-Chloro-1,5-naphthyridin-3-yl)methanol as a Halogenated Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of (4-Chloro-1,5-naphthyridin-3-yl)methanol

Part 1: Executive Safety Directive (The "Why")

Immediate Action Required: Treat (4-Chloro-1,5-naphthyridin-3-yl)methanol as a Halogenated Nitrogen Heterocycle .

Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • Halogen Content (Chlorine): Upon incineration, chlorinated aromatics can generate hydrogen chloride (HCl) gas and, if incinerated at insufficient temperatures (<1100°C), can catalyze the formation of dioxins and furans.[1] It must be segregated from non-halogenated waste streams (e.g., pure acetone/ethanol waste) to ensure it is routed to a facility with appropriate flue gas scrubbing capabilities.

  • Nitrogen Heterocycle (Naphthyridine): The nitrogen-rich core contributes to NOₓ generation. While less critical than the halogen content, it reinforces the need for controlled high-temperature incineration rather than standard fuel blending.[1]

Precautionary Principle: In the absence of compound-specific toxicological data (LD50), you must default to Category 3 Acute Toxicity protocols.[1] Assume the compound is a skin/eye irritant and potentially cytotoxic.

Part 2: Chemical Profile & Waste Classification

PropertySpecificationDisposal Implication
Chemical Structure Chlorinated Naphthyridine with a Methanol handleDO NOT mix with strong oxidizers (e.g., Nitric Acid) due to the primary alcohol group.[1]
Physical State Solid (Powder/Crystalline)Primary disposal is via Solid Hazardous Waste .
Halogen Status YES (Chlorine substituent)MANDATORY SEGREGATION into Halogenated streams.
Acidity/Basicity Weakly Basic (Pyridine-like nitrogens)Keep away from strong acid waste to prevent exothermic neutralization or salt precipitation.
RCRA Status (USA) Not P/U Listed. Classify as Characteristic Waste if leachable.Default to D001 (if in flammable solvent) or Non-Regulated Hazardous Waste (Solid) for lab packs.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spoiled Reagent)

Use this protocol for expired solids, weighing boat residues, or failed reaction cakes.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers ; if trace moisture is present, hydrolysis of the chloro-group can generate HCl, corroding metal and pressurizing the vessel.[1]

  • Labeling:

    • Primary Name: (4-Chloro-1,5-naphthyridin-3-yl)methanol.[1]

    • Constituents: 100% (4-Chloro-1,5-naphthyridin-3-yl)methanol.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Stream Tag: "Solid Hazardous Waste - Halogenated."

  • Segregation: Place the HDPE jar into the Solid Waste Drum . Do not dump loose powder directly into the drum to prevent dust generation.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this protocol for reaction mixtures dissolved in DCM, Methanol, DMSO, or Ethyl Acetate.[1]

  • Solvent Assessment:

    • If solvent is DCM/Chloroform: The stream is already Halogenated .

    • If solvent is Methanol/Acetone: The presence of the solute (4-Chloro...) contaminates the entire volume. You must reclassify the entire bottle as Halogenated Solvent Waste .

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction used acids (e.g., HCl) or bases, neutralize carefully before bottling to prevent pressure buildup.[1]

  • Bottling:

    • Use an approved solvent waste carboy (HDPE or Glass).

    • Critical: Leave 10% headspace for expansion.

  • Incompatibility Check: Ensure no Oxidizers (Peroxides, Nitric Acid) are present in the waste carboy.[2] The methanol group on the molecule can react violently with oxidizers.

Scenario C: Contaminated Debris (Sharps, Syringes, Gloves)[1]
  • Sharps: Needles contaminated with this compound must go into a Red Biohazard/Sharps Bin , which is incinerated.

  • Gloves/Paper: If heavily soiled, seal in a clear Ziploc bag before placing in the dry solid waste bin. This prevents the "puff" of hazardous dust when the bin lid is opened later.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start (4-Chloro-1,5-naphthyridin-3-yl)methanol Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Gloves / Sharps StateCheck->Debris BinSolid Solid Waste Bin (Label: Halogenated Organic) Solid->BinSolid Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Debris->BinSolid Gloves/Paper BinSharps Sharps/Bio Bin (Incineration) Debris->BinSharps Needles/Glass ConcCheck Concentration > 1%? SolventCheck->ConcCheck No (MeOH, EtOAc) BinHalo Halogenated Solvent Carboy (High Temp Incineration) SolventCheck->BinHalo Yes (DCM, etc.) ConcCheck->BinHalo Yes (Contaminated) BinNonHalo Non-Halogenated Solvent Carboy (Fuel Blending) ConcCheck->BinNonHalo Trace (<0.1%)

Figure 1: Waste stream segregation logic. Note that even non-halogenated solvents must often be treated as halogenated if they contain significant amounts of the chlorinated solute.[1]

Part 5: Emergency Response (Spill Protocol)

If a spill occurs, do not simply wipe it up.[1] The compound's dust can be an inhalation hazard.[3][4]

  • Isolate: Evacuate the immediate area (radius 3m). Mark the zone.

  • PPE: Don Double Nitrile Gloves , Safety Goggles , and an N95/P100 Respirator (dust protection is vital).[1]

  • Containment (Solid):

    • Do NOT use a brush/broom (creates airborne dust).

    • Cover the spill with wet paper towels (dampened with water or inert oil) to suppress dust.

    • Scoop the damp mass into a waste jar.

  • Containment (Liquid):

    • Use Vermiculite or Polypropylene Pads .

    • Do NOT use sawdust (potential reaction with the methanol group if oxidizers are present in the mix).

  • Decontamination: Wipe surface with a mild surfactant (soap/water) followed by an Ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (General handling of nitrogen heterocycles). Available at: [Link]

  • PubChem. Compound Summary: 1,5-Naphthyridine Derivatives.[1] (Structural and property references).[5][6][7] Available at: [Link]

  • Princeton University EHS. Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (Operational segregation standards). Available at: [Link]

Sources

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